Methyl(pentan-2-yl)amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
N-methylpentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-5-6(2)7-3;/h6-7H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMLOTWGVLUDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130985-80-7 | |
| Record name | methyl(pentan-2-yl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl(pentan-2-yl)amine hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological effects of methyl(pentan-2-yl)amine hydrochloride. The information presented herein is intended for a scientific audience and is supported by available chemical data and literature.
Chemical Structure and Identification
This compound is a secondary amine hydrochloride salt. The chemical structure consists of a pentane chain with a methylamino group attached to the second carbon atom.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-methylpentan-2-amine;hydrochloride | [1] |
| CAS Number | 130985-80-7 | [1] |
| Molecular Formula | C₆H₁₆ClN | [1] |
| InChI | InChI=1S/C6H15N.ClH/c1-4-5-6(2)7-3;/h6-7H,4-5H2,1-3H3;1H | [1] |
| InChIKey | AOMLOTWGVLUDQZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCC(C)NC.Cl | [1] |
Physicochemical Properties
The physicochemical properties of this compound have been primarily determined through computational methods.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 137.65 g/mol | [1] |
| Exact Mass | 137.0971272 Da | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
| Heavy Atom Count | 8 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 51.9 | [1] |
| Isotope Atom Count | 0 | [1] |
| Defined Atom Stereocenter Count | 0 | [1] |
| Undefined Atom Stereocenter Count | 1 | [1] |
| Defined Bond Stereocenter Count | 0 | [1] |
| Undefined Bond Stereocenter Count | 0 | [1] |
| Covalently-Bonded Unit Count | 2 | [1] |
| Compound Is Canonicalized | Yes | [1] |
Synthesis and Characterization
The primary method for the synthesis of this compound is through the reductive amination of pentan-2-one with methylamine.
Experimental Protocol: Synthesis by Reductive Amination
The following is a representative experimental protocol for the synthesis of a secondary amine via reductive amination. This protocol is based on established methods for similar chemical transformations and should be adapted and optimized for the specific synthesis of this compound.
Caption: A plausible workflow for the synthesis of this compound.
Materials:
-
Pentan-2-one
-
Methylamine hydrochloride
-
Methanol
-
Sodium borohydride
-
Hydrochloric acid (concentrated and dilute)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve pentan-2-one (1 equivalent) and methylamine hydrochloride (1.2 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Add water to the residue and basify with a concentrated sodium hydroxide solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Salt Formation and Purification: Filter the drying agent and bubble dry hydrogen chloride gas through the ethereal solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Record the spectrum on a 300 or 400 MHz spectrometer. The expected signals would include a triplet for the terminal methyl group of the propyl chain, a multiplet for the adjacent methylene group, another multiplet for the next methylene group, a multiplet for the methine proton attached to the nitrogen and a terminal methyl group, a singlet for the N-methyl group, and a broad singlet for the N-H proton.
-
¹³C NMR: Record the spectrum on a 75 or 100 MHz spectrometer using the same sample. The spectrum should show six distinct carbon signals corresponding to the different carbon environments in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the free base (obtained by neutralizing the hydrochloride salt) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Conditions: Use a non-polar or mid-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for instance, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.
-
MS Conditions: Use electron ionization (EI) at 70 eV. The expected fragmentation pattern for aliphatic amines typically involves alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For methyl(pentan-2-yl)amine, the major fragments would likely result from the loss of a propyl radical or a methyl radical from the molecular ion.
Biological Activity and Mechanism of Action
This compound is structurally related to other stimulant compounds and is presumed to act as a central nervous system (CNS) stimulant. Its pharmacological effects are likely mediated through its interaction with monoamine neurotransmitter systems.
Proposed Mechanism of Action
The proposed mechanism of action for this compound involves the release of the neurotransmitters norepinephrine and dopamine from presynaptic nerve terminals. It is believed to act as a norepinephrine-dopamine releasing agent (NDRA).
Caption: Proposed signaling pathway for this compound.
This proposed mechanism involves the following steps:
-
Uptake: Methyl(pentan-2-yl)amine enters presynaptic neurons via dopamine transporters (DAT) and norepinephrine transporters (NET).
-
Vesicular Disruption: Once inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the release of dopamine and norepinephrine from synaptic vesicles into the cytoplasm.
-
Reverse Transport: The increased cytoplasmic concentrations of these neurotransmitters cause a reversal of the direction of DAT and NET, resulting in the efflux of dopamine and norepinephrine into the synaptic cleft.
-
Receptor Activation: The elevated levels of dopamine and norepinephrine in the synapse lead to increased activation of their respective postsynaptic receptors, resulting in the observed stimulant effects.
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or chemical safety advice. All laboratory work should be conducted by qualified individuals in accordance with established safety protocols.
References
An In-depth Technical Guide to the Synthesis of N-methylpentan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-methylpentan-2-amine hydrochloride, a key intermediate in various chemical and pharmaceutical applications. The primary synthesis pathway involves the reductive amination of 2-pentanone with methylamine, followed by conversion to its hydrochloride salt. This document details the experimental protocols for two common reduction methods: sodium borohydride reduction and catalytic hydrogenation.
Physicochemical Properties
A summary of the key physicochemical properties of the starting materials and the final product is presented in Table 1.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2-Pentanone | Pentan-2-one | C₅H₁₀O | 86.13 | 101-105 | 0.809 |
| Methylamine | Methanamine | CH₅N | 31.06 | -6.3 | 0.662 (at 25°C) |
| N-methylpentan-2-amine | N-methylpentan-2-amine | C₆H₁₅N | 101.19 | 118-120 | ~0.752 |
| N-methylpentan-2-amine hydrochloride | N-methylpentan-2-amine;hydrochloride | C₆H₁₆ClN | 137.65 | Not Available | Not Available |
Synthesis Pathway
The synthesis of N-methylpentan-2-amine hydrochloride proceeds in two main stages: the formation of the N-methylpentan-2-amine free base via reductive amination, and its subsequent conversion to the hydrochloride salt.
The Stimulant Action of Methyl(pentan-2-yl)amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl(pentan-2-yl)amine hydrochloride, also known as 1,3-dimethylbutylamine (DMBA), is a synthetic stimulant structurally related to methylhexanamine (DMAA). This document provides a comprehensive technical overview of its mechanism of action as a central nervous system stimulant. Based on available in vitro data, the primary mechanism of action for DMBA is the inhibition of the norepinephrine transporter (NET), with negligible effects on the dopamine transporter (DAT) and the serotonin transporter (SERT). Additionally, DMBA has been shown to be a weak partial agonist of the trace amine-associated receptor 1 (TAAR1). This guide summarizes the quantitative pharmacological data, details the experimental protocols used to derive this data, and provides visual representations of its molecular interactions and the workflows used to study them.
Introduction
This compound (DMBA) is an aliphatic amine that has been identified in various dietary supplements marketed for cognitive enhancement, weight loss, and improved athletic performance.[1] Its structural similarity to the banned stimulant 1,3-dimethylamylamine (DMAA) has raised significant safety concerns, as the pharmacological and toxicological profile of DMBA has not been extensively studied in humans.[2] Early animal studies from the 1940s indicated that DMBA possesses pressor effects, suggesting an influence on the cardiovascular system consistent with sympathomimetic amines.[1] This guide aims to consolidate the current scientific understanding of DMBA's mechanism of action at a molecular level, providing a technical resource for the research and drug development community.
Pharmacological Profile
The stimulant effects of DMBA are primarily attributed to its interaction with monoamine transporters and, to a lesser extent, with trace amine-associated receptors.
Monoamine Transporter Inhibition
In vitro studies have demonstrated that DMBA is a selective inhibitor of the norepinephrine transporter (NET). Its potency at the dopamine transporter (DAT) and the serotonin transporter (SERT) is significantly lower, indicating a primary noradrenergic mechanism of action.[3]
Table 1: Monoamine Transporter Inhibition Profile of 1,3-Dimethylbutylamine (DMBA) [3]
| Transporter | IC50 (µM) |
| Norepinephrine Transporter (NET) | 1.9 |
| Dopamine Transporter (DAT) | > 10 |
| Serotonin Transporter (SERT) | > 10 |
IC50: The half-maximal inhibitory concentration.
Trace Amine-Associated Receptor 1 (TAAR1) Activity
DMBA has been shown to act as a weak partial agonist at the human trace amine-associated receptor 1 (TAAR1). At high concentrations, it can elicit a partial response compared to the endogenous ligand, phenethylamine.
Table 2: TAAR1 Activation by 1,3-Dimethylbutylamine (DMBA)
| Receptor | Concentration (µM) | Efficacy (% of Phenethylamine Max) |
| TAAR1 | 300 | 20% |
Efficacy: The maximal response produced by the drug, expressed as a percentage of the maximal response produced by the full agonist phenethylamine.
Mechanism of Action Signaling Pathways
The primary stimulant effect of DMBA is mediated by its inhibition of norepinephrine reuptake. By blocking NET, DMBA increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced noradrenergic signaling. Its weak agonism at TAAR1 may also contribute to its overall pharmacological profile, though likely to a lesser extent given the high concentration required for activation.
References
N-methylpentan-2-amine HCl: A Technical Review of Biological Activity and Pharmacological Effects
Disclaimer: Scientific literature extensively detailing the biological and pharmacological properties of N-methylpentan-2-amine HCl is scarce. However, a significant body of research exists for the structurally similar and more widely known compound, 1,3-dimethylamylamine (DMAA), also known as methylhexanamine. Given the structural similarities, this document will primarily focus on the data available for DMAA as a surrogate to infer the potential effects of N-methylpentan-2-amine HCl, while clearly noting this extrapolation.
Executive Summary
N-methylpentan-2-amine HCl is a synthetic aliphatic amine. While direct research on this specific compound is limited, its structural analog, 1,3-dimethylamylamine (DMAA), has been studied for its sympathomimetic and central nervous system (CNS) stimulant effects. DMAA was originally developed as a nasal decongestant and later gained popularity as an ingredient in dietary and athletic performance supplements.[1][2] Its primary mechanism of action is believed to be the inhibition of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[3] It also exhibits inhibitory effects on the dopamine transporter (DAT).[3] These actions result in vasoconstriction, increased heart rate, and elevated blood pressure.[4][5] Pharmacokinetic studies in humans have characterized its oral absorption, distribution, and elimination.[1][6] This guide provides a comprehensive overview of the known biological activities and pharmacological effects of DMAA as a proxy for N-methylpentan-2-amine HCl, including available quantitative data, experimental methodologies, and visual representations of its mechanisms and study workflows.
Pharmacological Effects
The pharmacological effects of DMAA are primarily attributed to its sympathomimetic properties, which mimic the effects of the sympathetic nervous system.
Cardiovascular Effects
Oral administration of DMAA has been shown to induce dose-dependent increases in blood pressure.[4] A single oral dose of 50-75 mg can significantly elevate systolic blood pressure.[7] However, a 25 mg dose has been observed to have minimal impact on resting heart rate, blood pressure, or body temperature.[1][6] The vasoconstrictive properties of DMAA are the likely cause of these hypertensive effects.[4][5]
Central Nervous System Effects
As a CNS stimulant, DMAA is reported to enhance alertness and concentration.[7] These effects are consistent with its ability to increase the synaptic concentration of norepinephrine, a key neurotransmitter in regulating attention and arousal.
Mechanism of Action
DMAA is classified as an indirect sympathomimetic amine.[1] Its primary mechanism involves the modulation of monoamine neurotransmitter transporters.
Norepinephrine Transporter (NET) Inhibition
The most significant pharmacological action of DMAA is the inhibition of the norepinephrine transporter (NET).[3] By blocking NET, DMAA prevents the reuptake of norepinephrine from the synapse, leading to a prolonged and amplified noradrenergic signal. This increased norepinephrine activity is responsible for the observed cardiovascular and CNS stimulant effects.
Dopamine Transporter (DAT) Inhibition
In addition to its effects on NET, DMAA has also been shown to be a competitive inhibitor of the dopamine transporter (DAT).[3][5] While its affinity for DAT is lower than for NET, this inhibition contributes to an increase in synaptic dopamine levels, which may play a role in its stimulant properties.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from pharmacokinetic and pharmacodynamic studies of DMAA.
Table 1: Pharmacokinetic Parameters of a Single 25 mg Oral Dose of DMAA in Men
| Parameter | Mean Value (± SD) | Unit | Reference |
| Oral Clearance | 20.02 (± 5) | L/hr | [1][6] |
| Volume of Distribution | 236 (± 38) | L | [1][6] |
| Terminal Half-life (t½) | 8.45 (± 1.9) | hr | [1][6] |
| Time to Peak Concentration (Tmax) | 3 - 5 | hr | [1] |
| Peak Plasma Concentration (Cmax) | ~70 | ng/mL | [1][6] |
| Lag Time | 0.14 (± 0.13) | hr | [1][6] |
Table 2: Cardiovascular Effects of DMAA at Different Oral Doses
| Dose | Change in Systolic Blood Pressure | Change in Diastolic Blood Pressure | Change in Heart Rate | Reference |
| 25 mg | No significant change | No significant change | No significant change | [1][8] |
| 50 mg | ↑ ~7 mmHg | Not specified | No significant change | [8] |
| 75 mg | ↑ ~16 mmHg | Not specified | Not specified | [8] |
| 75 mg + 250 mg Caffeine | ↑ ~17% | Not specified | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of DMAA.
Human Pharmacokinetic and Physiological Study
This protocol outlines a typical clinical study to determine the pharmacokinetic profile and physiological responses to oral DMAA administration.[1][6]
-
Subject Recruitment: Healthy male volunteers are recruited after providing written informed consent. Participants typically undergo a health screening and are instructed to refrain from strenuous exercise and the use of other supplements for a specified period before the study.[1][9]
-
Dosing and Administration: Following an overnight fast, subjects receive a single oral dose of DMAA (e.g., 25 mg) in capsule form.[1][6]
-
Sample Collection: Blood samples are collected at multiple time points before and up to 24 hours after DMAA ingestion.[1][6]
-
Physiological Monitoring: Resting heart rate, blood pressure, and body temperature are measured at regular intervals corresponding with blood sample collection.[1]
-
Plasma Analysis: Plasma is separated from blood samples and analyzed for DMAA concentration using high-performance liquid chromatography-mass spectrometry (HPLC-MS).[1][6]
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, Tmax, and Cmax are calculated from the plasma concentration-time data. Physiological data are analyzed for significant changes over time.[1]
In Vitro Dopamine Transporter (DAT) Inhibition Assay
This protocol describes a cell-based assay to measure the inhibitory effect of a compound on the dopamine transporter.[3]
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate growth medium.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight to form a confluent monolayer.
-
Compound Incubation: The growth medium is removed, and cells are washed. The test compound (DMAA) at various concentrations is then added to the wells and incubated for a predetermined time (e.g., 10-20 minutes) at 37°C.
-
Radioligand Uptake: A solution containing a radiolabeled dopamine analog (e.g., ³H-DA) is added to the wells, and the uptake is allowed to proceed for a short period (e.g., 10 minutes).
-
Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Scintillation Counting: The amount of radioactivity in the cell lysate is quantified using a scintillation counter.
-
Data Analysis: The inhibitory concentration (IC₅₀) of the test compound is determined by plotting the percentage of inhibition of radioligand uptake against the concentration of the compound. Non-specific uptake is determined in the presence of a known potent DAT inhibitor like cocaine.[3]
Toxicology and Safety Concerns
The use of DMAA in dietary supplements has raised significant safety concerns, leading to its ban in several countries.[1] Adverse events reported in association with DMAA-containing products include cardiovascular problems such as increased blood pressure, shortness of breath, tightening in the chest, and in severe cases, heart attack and cerebral hemorrhage.[2][4] The stimulant effects may also pose risks for individuals with underlying cardiovascular conditions, glaucoma, or those scheduled for surgery.[10] The LD₅₀ in animal studies has been reported as 39 mg/kg for intravenous administration and 185 mg/kg for intraperitoneal administration.[6]
Conclusion
While specific data on N-methylpentan-2-amine HCl is lacking, the extensive research on its close structural analog, 1,3-dimethylamylamine (DMAA), provides a strong basis for understanding its likely pharmacological profile. As an indirect sympathomimetic, its primary mechanism of action is the inhibition of norepinephrine and, to a lesser extent, dopamine transporters. This leads to pronounced cardiovascular and CNS stimulant effects. The quantitative data from human studies highlight a dose-dependent increase in blood pressure. The detailed experimental protocols provide a framework for future research and validation. Given the significant safety concerns and regulatory actions against DMAA, any use or further development of N-methylpentan-2-amine HCl would necessitate rigorous preclinical and clinical safety evaluations.
References
- 1. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bfr.bund.de [bfr.bund.de]
- 5. researchgate.net [researchgate.net]
- 6. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rivm.nl [rivm.nl]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. Impact of a Dietary Supplement Containing 1,3-Dimethylamylamine on Blood Pressure and Bloodborne Markers of Health: a 10-Week Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Genesis of Aliphatic Amine Hydrochlorides: A Technical Guide to Their Historical Context and Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mid-19th century marked a pivotal era in organic chemistry, witnessing the groundbreaking discovery and synthesis of aliphatic amines. This technical guide delves into the historical context surrounding the initial isolation and characterization of aliphatic amine hydrochlorides, compounds that have become fundamental building blocks in modern drug development. We will explore the pioneering work of Charles-Adolphe Wurtz and August Wilhelm von Hofmann, detailing their original experimental protocols and the quantitative data that laid the foundation for our understanding of these crucial molecules. This guide also presents a logical framework for the early synthetic pathways and the fundamental principles of their formation and analysis.
Historical Context: The Dawn of Organic Synthesis
The 1840s and 1850s were a period of intense investigation into the nature of organic compounds. Chemists were beginning to unravel the structures of molecules and develop methods for their artificial synthesis, moving away from the doctrine of vitalism which held that organic compounds could only be produced by living organisms. It was within this revolutionary scientific landscape that the study of "volatile organic bases" or "compound ammonias" took center stage.
Charles-Adolphe Wurtz and the First Synthetic Amines (1849)
In 1849, the French chemist Charles-Adolphe Wurtz reported the first successful synthesis of simple aliphatic amines, namely methylamine and ethylamine.[1][2] His work, published in the Comptes rendus de l'Académie des Sciences, provided conclusive evidence that ammonia could be alkylated, opening a new chapter in the understanding of organic bases.[1] Wurtz's discovery was a crucial step in establishing the "ammonia type" theory, which classified organic compounds based on their relationship to simpler inorganic molecules like ammonia.
August Wilhelm von Hofmann and the Systematic Study of Amines
Building upon Wurtz's discovery, the German chemist August Wilhelm von Hofmann conducted extensive and systematic investigations into the synthesis and properties of a wide range of aliphatic amines.[3] In his seminal 1850 paper, "Researches regarding the molecular constitution of the volatile organic bases," published in the Philosophical Transactions of the Royal Society, Hofmann detailed the preparation of primary, secondary, and tertiary amines by reacting alkyl halides with ammonia.[4][5][6] His meticulous work established the structural relationships between these different classes of amines and ammonia, solidifying the concept of a homologous series of organic bases.
Foundational Experimental Protocols
The experimental methods employed by Wurtz and Hofmann, though rudimentary by modern standards, were ingeniously designed for the equipment available at the time. The formation of the hydrochloride salt was a critical step for the isolation, purification, and characterization of these volatile and often gaseous amines.
Wurtz's Synthesis of Ethylamine and its Hydrochloride (1849)
Wurtz's synthesis involved the reaction of ethyl isocyanate with potassium hydroxide. The resulting ethylamine was a volatile gas that was collected and characterized. To facilitate its handling and analysis, Wurtz converted the gaseous amine into its crystalline hydrochloride salt.
Experimental Protocol:
-
Reaction: Ethyl isocyanate was heated with a concentrated solution of potassium hydroxide.
-
Distillation: The volatile ethylamine gas was distilled from the reaction mixture.
-
Gas Collection: The evolved gas was passed through a series of tubes, including one containing potassium hydroxide to remove any water and unreacted starting materials.
-
Hydrochloride Formation: The purified ethylamine gas was then passed into a solution of hydrochloric acid.
-
Isolation: The resulting solution was evaporated, yielding crystalline ethylamine hydrochloride.
Hofmann's Synthesis of Diethylamine and its Hydrochloride (1850)
Hofmann's method for producing a mixture of amines involved the reaction of an alkyl halide with ammonia in a sealed tube under pressure. He then separated the resulting primary, secondary, and tertiary amines. The hydrochloride salts were instrumental in their separation and purification.
Experimental Protocol:
-
Reaction: Ethyl bromide was heated with an alcoholic solution of ammonia in a sealed glass tube at high temperatures.
-
Separation of Free Amines: The resulting mixture of amine hydrobromides was treated with a strong base (e.g., sodium hydroxide) to liberate the free amines.
-
Fractional Distillation: The mixture of free amines (ethylamine, diethylamine, and triethylamine) was separated by fractional distillation based on their different boiling points.
-
Hydrochloride Formation: To purify a specific amine, such as diethylamine, the corresponding fraction was collected and treated with hydrochloric acid.
-
Crystallization: The diethylamine hydrochloride was then isolated by crystallization from a suitable solvent.
Quantitative Data from Early Discoveries
The quantitative analysis performed by these early chemists was crucial for establishing the elemental composition and molecular formulas of the newly synthesized compounds.
| Compound | Discoverer(s) | Year | Reported Melting Point (°C) | Reported Boiling Point (°C) | Solubility (in water) | Notes |
| Methylamine Hydrochloride | Wurtz | 1849 | ~225-230 | - | Very soluble | Wurtz described it as crystalline plates. Modern data confirms a melting point in the range of 227-231 °C. |
| Ethylamine Hydrochloride | Wurtz | 1849 | ~108 | - | Very soluble | Described as deliquescent crystals. Modern data reports a melting point of 109-111 °C. |
| Diethylamine Hydrochloride | Hofmann | 1850 | ~222-224 | - | Very soluble | Hofmann characterized it as long, needle-like crystals. Modern data shows a melting point of 223-227 °C. |
Early Analytical and Characterization Methods
In the mid-19th century, the tools available for chemical analysis were limited. The primary methods for characterizing new compounds included:
-
Elemental Analysis: Combustion analysis to determine the percentage of carbon, hydrogen, and nitrogen. This was a cornerstone of establishing the empirical formula.
-
Salt Formation and Analysis: The formation of crystalline salts, such as hydrochlorides and platinichlorides, was a key method for purification and gravimetric analysis. The well-defined crystalline nature of these salts allowed for accurate determination of their composition.
-
Boiling Point and Melting Point Determination: These physical constants were important indicators of purity.
-
Vapor Density Measurements: This technique was used to estimate the molecular weight of volatile compounds.
Logical Relationships and Experimental Workflows
The discovery and characterization of aliphatic amine hydrochlorides followed a logical progression from synthesis to purification and analysis.
Caption: General workflow for the 19th-century synthesis and characterization of aliphatic amine hydrochlorides.
Role in Early Drug Development and Physiological Studies
While the concept of specific signaling pathways and receptor-targeted drug design was non-existent in the 19th century, the physiological effects of newly discovered compounds were of great interest. Early toxicological and pharmacological studies were often descriptive, noting the observable effects on living organisms.
Information on the specific physiological actions of simple aliphatic amines from this period is scarce in readily available literature. However, the study of alkaloids (naturally occurring amines) was a significant area of research, and the synthetic amines were seen as simpler analogs that could help in understanding the properties of these more complex molecules. The ability to form water-soluble hydrochloride salts was a critical enabling feature for any potential medicinal application, as it allowed for the preparation of injectable solutions and facilitated administration. The true impact of aliphatic amine hydrochlorides in drug development would be realized much later, with the advent of medicinal chemistry and the understanding of structure-activity relationships.
Conclusion
The discovery of aliphatic amines and their hydrochlorides by Charles-Adolphe Wurtz and August Wilhelm von Hofmann was a landmark achievement in the history of organic chemistry. Their meticulous experimental work not only introduced a new class of organic compounds but also provided the foundational synthetic and analytical techniques that would be refined and expanded upon by future generations of chemists. The conversion of volatile and reactive amines into stable, crystalline hydrochlorides was a crucial step that enabled their proper characterization and handling. While their immediate application in medicine was limited by the nascent state of pharmacology, the principles established in the mid-19th century laid the essential groundwork for the development of the vast array of amine-containing pharmaceuticals that are indispensable today. This historical perspective provides valuable context for modern researchers, highlighting the ingenuity and perseverance of the pioneers who first charted this fundamental area of chemical science.
References
- 1. Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth) [redalyc.org]
- 2. Wurtz, Charles Adolphe [canov.jergym.cz]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Advancing CNS Disorder Research: A Technical Guide to Emerging Applications
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of promising research applications in the field of Central Nervous System (CNS) disorders. It details advanced experimental models, key signaling pathways, and innovative therapeutic strategies, presenting a comprehensive resource for accelerating the discovery of novel treatments for neurodegenerative and neuropsychiatric conditions.
Advanced In Vitro and In Vivo Models for CNS Disorders
The development of sophisticated preclinical models that more accurately recapitulate human CNS pathology is paramount for translational research. Current cutting-edge approaches are moving beyond traditional 2D cell cultures to embrace three-dimensional and complex multi-cellular systems.
Induced Pluripotent Stem Cell (iPSC)-Derived Neural Cultures
Patient-derived iPSCs offer an unparalleled opportunity to model the specific genetic background of CNS disorders. These cells can be differentiated into various neural cell types, including neurons and glial cells, providing a platform for disease modeling and drug screening.
Experimental Protocol: Differentiation of iPSCs into Mixed Neuronal and Glial Cultures
This protocol outlines the differentiation of human iPSCs into a mixed culture of neurons and glia.
-
Embryoid Body (EB) Formation:
-
Culture hiPSCs to 80-90% confluency.
-
Treat with a cell dissociation reagent to lift colonies.
-
Transfer colony fragments to an ultra-low attachment plate in EB formation medium supplemented with a ROCK inhibitor (e.g., Y-27632) to promote cell survival.
-
Incubate for 24-48 hours to allow EB formation.
-
-
Neural Induction:
-
Transfer EBs to a new low-attachment plate containing neural induction medium. This medium typically contains dual SMAD inhibitors (e.g., Noggin and SB431542) to direct differentiation towards the neural lineage.
-
Culture for 5-7 days, changing the medium every other day.
-
-
Neural Stem Cell (NSC) Expansion:
-
Dissociate the resulting neural rosettes into single cells.
-
Plate the NSCs onto a coated surface (e.g., Geltrex or Matrigel) in NSC expansion medium containing growth factors like EGF and bFGF.
-
Expand the NSCs for several passages to generate a sufficient number of cells.
-
-
Neuronal and Glial Differentiation:
-
Plate the NSCs on a suitable coating matrix (e.g., poly-L-ornithine and laminin).
-
Culture in a neural differentiation medium, which typically lacks EGF and bFGF and may contain factors like BDNF, GDNF, and dibutyryl-cAMP to promote neuronal maturation.
-
For astrocyte differentiation, culture NSCs in an astrocyte differentiation medium containing serum (e.g., FBS).
-
For oligodendrocyte differentiation, specific growth factors such as PDGF-AA, IGF-1, and T3 are required.
-
For a mixed culture, a sequential or combined addition of differentiation factors can be employed. A common approach is to first differentiate for a period in neuronal differentiation medium, followed by a switch to a medium that also supports glial cell survival and maturation.
-
Cerebral Organoids
Cerebral organoids are 3D, self-organizing structures derived from pluripotent stem cells that mimic the early stages of human brain development. They provide a unique model to study complex cell-cell interactions and developmental processes in both healthy and diseased states.
Experimental Protocol: Cerebral Organoid Culture
This protocol details the generation of cerebral organoids from human pluripotent stem cells (hPSCs).
-
Embryoid Body (EB) Formation:
-
Dissociate hPSCs into a single-cell suspension.
-
Plate a defined number of cells (e.g., 9,000 cells/well) in a 96-well ultra-low attachment, round-bottom plate in EB formation medium containing a ROCK inhibitor.
-
Incubate for 2 days to allow the formation of uniform EBs.
-
-
Neural Induction:
-
Transfer the EBs to a 24-well ultra-low attachment plate containing neural induction medium.
-
Culture for 5 days to promote the formation of the neuroectoderm.
-
-
Matrigel Embedding and Expansion:
-
Transfer the neuroectodermal tissues to a droplet of Matrigel on a strip of Parafilm.
-
Incubate for 20 minutes at 37°C to allow the Matrigel to solidify.
-
Transfer the embedded organoids to a spinning bioreactor or an orbital shaker containing cerebral organoid differentiation medium. This provides enhanced nutrient and oxygen exchange.
-
-
Long-term Maturation:
-
Continue to culture the organoids in the bioreactor or on the shaker for weeks to months.
-
Change the medium every 3-4 days. During this time, the organoids will expand and develop distinct brain regions.
-
Key Signaling Pathways in CNS Disorders
Understanding the molecular signaling pathways that are dysregulated in CNS disorders is crucial for identifying novel therapeutic targets.
Microglial Activation in Alzheimer's Disease
Chronic neuroinflammation, driven by the activation of microglia, is a key pathological feature of Alzheimer's disease (AD). Several signaling pathways are implicated in this process.[1][2]
Diagram: Microglial Activation Signaling in AD
Caption: Signaling pathways in microglial activation in Alzheimer's disease.
NMDA Receptor Signaling in Synaptic Plasticity
N-methyl-D-aspartate (NMDA) receptor-dependent synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is fundamental for learning and memory. Dysregulation of this process is implicated in numerous CNS disorders.
Diagram: NMDA Receptor-Mediated LTP Induction
Caption: Simplified signaling cascade for NMDA receptor-dependent LTP.
Innovative Therapeutic Strategies
The development of novel therapeutic modalities is essential to address the unmet medical needs in CNS disorders. Nanoparticle-based drug delivery and gene therapies are at the forefront of these efforts.
Nanoparticle-Mediated Drug Delivery to the CNS
The blood-brain barrier (BBB) represents a major obstacle to the delivery of therapeutics to the brain. Nanoparticles, such as liposomes and polymeric nanoparticles, can be engineered to overcome this barrier and deliver drugs to their target sites within the CNS.
Experimental Protocol: Formulation of PLGA Nanoparticles for CNS Drug Delivery
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA polymer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If encapsulating a hydrophobic drug, dissolve it in this organic phase as well.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188) to stabilize the emulsion.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while homogenizing at high speed or sonicating. This creates an oil-in-water (o/w) emulsion. The size of the resulting nanoparticles is influenced by the sonication power and duration.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the PLGA polymer and the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug. This is typically done by repeated cycles of centrifugation and resuspension.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized (freeze-dried) with a cryoprotectant (e.g., sucrose or trehalose) to obtain a dry powder.
-
Diagram: Workflow for Nanoparticle-Mediated CNS Drug Delivery
Caption: Workflow for nanoparticle-mediated drug delivery to the CNS.
Quantitative Analysis of Preclinical Therapeutic Efficacy
The rigorous evaluation of novel therapeutics in preclinical models is essential for their translation to the clinic. The following tables summarize quantitative data from preclinical studies of promising therapeutic strategies for several CNS disorders.
Table 1: Preclinical Efficacy of Alpha-Synuclein Targeted Therapies in Parkinson's Disease Models
| Therapeutic Agent | Model | Route of Administration | Key Outcomes | Reference |
| Anti-α-synuclein Antibody (BIIB054) | AAV-α-synuclein rat model | Intravenous | Reduction of α-synuclein pathology | [3] |
| Passive Immunization | Transgenic α-synuclein mice | Intraperitoneal | Lowered intracellular α-synuclein aggregates and rescued motor dysfunction | [4] |
| Ambroxol (GCase chaperone) | - | - | Increases GCase levels, which can reduce α-synuclein | [5] |
Table 2: Preclinical Efficacy of Huntingtin-Lowering Therapies in Huntington's Disease Models
| Therapeutic Agent | Model | Route of Administration | Key Outcomes | Reference |
| Antisense Oligonucleotide (ASO) | YAC128 mouse model | Intracerebroventricular | Amelioration of behavioral deficits | [6][7] |
| ASO (IONIS-HTTRx) | R6/2 mouse model | Intracerebroventricular | Dose-dependent reduction of mutant huntingtin | [8] |
| Small Molecule Inhibitors (SPI-24, SPI-77) | BACHD mouse model | Subcutaneous or Oral | Delayed disease deterioration | [9] |
| Anti-Htt shRNA (AAV5-mediated) | R6/1 transgenic mice | Intrastriatal | Lowered mutant HTT mRNA by 78% and protein by 28% | [10] |
Table 3: Preclinical Efficacy of Therapeutics in Amyotrophic Lateral Sclerosis (ALS) Models
| Therapeutic Agent | Model | Route of Administration | Key Outcomes | Reference |
| Antisense Oligonucleotide (Tofersen) | SOD1G93A rat model | Intrathecal | Increased survival by up to 64 days | [11] |
| Next-generation SOD1 ASOs | SOD1G93A mice and rats | - | Extended survival by >50 days in rats and almost 40 days in mice | [12] |
| AKV9 (formerly NU-9) | SOD1G93A mouse upper motor neurons (in vitro) | - | Improved UMN health more effectively than riluzole or edaravone | [2][13] |
| Anti-miR-155 | SOD1(G93A) mice | Intraventricular | Extended survival by 10 days and disease duration by 15 days (38%) | [14] |
Biomarker Discovery and Application
The identification and validation of reliable biomarkers are critical for early diagnosis, monitoring disease progression, and as surrogate endpoints in clinical trials.
Diagram: Workflow for Proteomics-Based Biomarker Discovery
Caption: A typical workflow for the discovery and validation of protein biomarkers.
Conclusion
The research landscape for CNS disorders is rapidly evolving, driven by innovations in disease modeling, a deeper understanding of molecular pathways, and the development of novel therapeutic strategies. The integration of these advanced methodologies holds the promise of accelerating the translation of basic research discoveries into effective treatments for patients with these devastating conditions. This guide serves as a foundational resource for professionals in the field, providing both the conceptual framework and the practical details necessary to harness these powerful new tools.
References
- 1. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. Quantitative systems pharmacology model of α‐synuclein pathology in Parkinson's disease‐like mouse for investigation of passive immunotherapy mechanisms | Semantic Scholar [semanticscholar.org]
- 4. Alpha-Synuclein Targeting Therapeutics for Parkinson's Disease and Related Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Will Targeting Alpha-Synuclein Lead to Effective Parkinson’s Disease Therapies? | MDedge [mdedge.com]
- 6. researchgate.net [researchgate.net]
- 7. Antisense oligonucleotide-mediated correction of transcriptional dysregulation is correlated with behavioral benefits in the YAC128 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Huntingtin-Lowering Therapies for Huntington Disease: A Review of the Evidence of Potential Benefits and Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lowering mutant huntingtin by small molecules relieves Huntington’s disease symptoms and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of huntingtin-lowering: what do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Models to Support Newly Approved Therapy for ALS: The SOD1 Rat | Taconic Biosciences [taconic.com]
- 12. Antisense oligonucleotides extend survival and reverse decrement in muscle response in ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NU-9 improves health of hSOD1G93A mouse upper motor neurons in vitro, especially in combination with riluzole or edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl(pentan-2-yl)amine Hydrochloride: Synonyms, Properties, and Synthetic and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl(pentan-2-yl)amine hydrochloride, a compound of interest in various scientific domains. This document collates its nomenclature, physicochemical properties, synthetic methodologies, and known biological activities, presenting the information in a structured format for researchers, scientists, and professionals in drug development.
Nomenclature: Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and databases. A clear understanding of this nomenclature is crucial for accurate identification and information retrieval.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | N-methylpentan-2-amine;hydrochloride[1] |
| CAS Number | 130985-80-7[1][2] |
| Synonyms | This compound[1] |
| N-Methyl-2-pentanamine hydrochloride[2] | |
| 2-N-Methylaminopentane hydrochloride[2] | |
| N-methyl-N-(1-methylbutyl)amine hydrochloride[1] | |
| Molecular Formula | C₆H₁₆ClN[1] |
| InChI Key | AOMLOTWGVLUDQZ-UHFFFAOYSA-N[1][2] |
| European Community (EC) Number | 834-876-8[1] |
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its handling, formulation, and behavior in biological systems.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 137.65 g/mol | [1][3] |
| Melting Point | 150-175°C | [4] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [4] |
| Appearance | White to Pale Beige Solid | [4] |
| Predicted XlogP | 1.5 | [5] |
| Predicted Boiling Point | 110.7 ± 8.0 °C at 760 mmHg |
Synthesis and Experimental Protocols
The primary synthetic route to Methyl(pentan-2-yl)amine and its hydrochloride salt is through reductive amination.
General Experimental Protocol for Reductive Amination
Reductive amination involves the reaction of a ketone with an amine to form an imine, which is then reduced to the corresponding amine. For the synthesis of N-methylpentan-2-amine, this typically involves the reaction of 2-pentanone with methylamine.
Workflow for Reductive Amination
Methodology:
-
Imine Formation: 2-Pentanone is reacted with methylamine in a suitable solvent. This reaction is often carried out under mildly acidic conditions to facilitate the formation of the imine intermediate.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. This selectively reduces the imine to the secondary amine, N-methylpentan-2-amine.
-
Salt Formation: The resulting free base is then treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.
-
Purification: The final product is typically purified by recrystallization or chromatography.
Biological Activity and Signaling Pathways
This compound is known to act as a stimulant, primarily through its interaction with monoamine neurotransmitter systems. It has also been shown to have affinity for the sigma-1 receptor.
Interaction with Dopamine and Norepinephrine Transporters
The compound is believed to increase the synaptic levels of dopamine and norepinephrine. This can occur through inhibition of the respective transporters (DAT and NET) or by acting as a substrate for these transporters, leading to reverse transport.
Sigma-1 Receptor Interaction
Methyl(pentan-2-yl)amine has been shown to have a binding affinity (Ki) of 120 ± 15 nM for the sigma-1 receptor. Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in modulating calcium signaling and neuronal plasticity.[6] Ligand binding to the sigma-1 receptor can influence a variety of downstream signaling pathways.
Analytical Methodologies
The quantification and characterization of this compound in various matrices are essential for research and quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of amines.
General HPLC Protocol
A general reversed-phase HPLC method can be adapted for the analysis of this compound.
Table 3: General HPLC Parameters for Amine Analysis
| Parameter | Description |
| Column | C18 reversed-phase column |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Detection | UV detection is often challenging for simple amines due to the lack of a strong chromophore. Derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride) can be employed for enhanced sensitivity. Alternatively, mass spectrometry (LC-MS) provides high selectivity and sensitivity without the need for derivatization. |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
Experimental Workflow for HPLC Analysis
References
- 1. This compound | C6H16ClN | CID 42919600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 130985-80-7 | Benchchem [benchchem.com]
- 3. 2-Methylpentan-2-amine hydrochloride | C6H16ClN | CID 13778902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-methylpentane hydrochloride, 2-Methylpentan-2-amine hydrochloride CAS#: 112306-54-4 [chemicalbook.com]
- 5. PubChemLite - this compound (C6H15N) [pubchemlite.lcsb.uni.lu]
- 6. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl(pentan-2-yl)amine Hydrochloride: Application Notes and Protocols for Research Professionals
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of Methyl(pentan-2-yl)amine hydrochloride. This compound serves as a valuable building block in medicinal chemistry and a tool for investigating the pharmacology of monoamine systems.
This compound, a secondary amine salt, is of significant interest in neuropharmacology and medicinal chemistry due to its structural similarity to known sympathomimetic amines and monoamine reuptake inhibitors. Its synthesis is a critical step for further investigation into its biological activities and potential as a scaffold for novel therapeutics. The primary route for its preparation is through the reductive amination of 2-pentanone with methylamine.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-methylpentan-2-amine hydrochloride |
| CAS Number | 130985-80-7 |
| Molecular Formula | C₆H₁₆ClN |
| Molecular Weight | 137.65 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
Table 2: Summary of a Typical Reductive Amination Synthesis
| Parameter | Value |
| Starting Materials | 2-Pentanone, Methylamine hydrochloride, Sodium borohydride |
| Solvent | Methanol |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Typical Yield | 60-75% |
| Purification Method | Acid-base extraction followed by crystallization |
| Purity (by GC-MS) | >98% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol details a one-pot reductive amination of 2-pentanone using methylamine hydrochloride and sodium borohydride as the reducing agent.
Materials:
-
2-Pentanone (1.0 eq)
-
Methylamine hydrochloride (1.2 eq)
-
Sodium borohydride (1.5 eq)
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (e.g., 2M aqueous solution)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-pentanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous methanol. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 20 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Acid-Base Extraction: To the aqueous residue, add a sufficient amount of a strong base, such as a 2M sodium hydroxide solution, to achieve a pH greater than 12. This will deprotonate the amine hydrochloride, yielding the free amine. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude free amine as an oil.
-
Salt Formation and Crystallization: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether. Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Postulated Signaling Pathway
Methyl(pentan-2-yl)amine, due to its structural characteristics, is hypothesized to act as a monoamine releasing agent. This class of compounds typically interacts with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the synaptic concentration of these neurotransmitters.
Caption: Postulated mechanism of Methyl(pentan-2-yl)amine as a dopamine releasing agent.
Application Notes and Protocols for the Analytical Detection of Aliphatic Amines in Biological Samples
Introduction
Aliphatic amines are a class of organic compounds derived from ammonia by replacing one or more hydrogen atoms with alkyl groups. They are involved in numerous biological processes and can serve as biomarkers for various physiological and pathological states. The accurate and sensitive quantification of these amines in complex biological matrices such as blood, urine, and tissue is crucial for clinical diagnostics, biomedical research, and drug development. However, their analysis is often challenging due to their high polarity, volatility, and lack of strong chromophores or fluorophores. This document provides detailed application notes and protocols for the determination of aliphatic amines using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Capillary Electrophoresis (CE) with laser-induced fluorescence detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For aliphatic amines, derivatization is typically required to increase their volatility and thermal stability, and to improve chromatographic peak shape and detection sensitivity.[1]
Application Note: GC-MS Analysis of Short-Chain Aliphatic Amines using PFBOC Derivatization
This method is suitable for the highly sensitive determination of low molecular weight short-chain aliphatic amines (SCAAs) in aqueous biological samples. Derivatization with pentafluorobenzoyl chloride (PFBOC) converts the polar amines into less polar, more volatile derivatives with excellent electron-capturing properties, making them ideal for GC-MS analysis.[2][3]
Experimental Workflow: GC-MS with PFBOC Derivatization
Protocol: PFBOC Derivatization for GC-MS Analysis[2][3]
1. Reagents and Materials:
-
Pentafluorobenzoyl chloride (PFBOC)
-
Bicarbonate buffer (pH 10.5)
-
Extraction solvent (e.g., isooctane)
-
Sodium chloride
-
Biological sample (e.g., urine, plasma)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation and Derivatization:
-
Place an aliquot of the biological sample into a sample vial.
-
Add bicarbonate buffer to adjust the pH to 10.5.
-
Add NaCl to saturate the aqueous phase, which enhances extraction efficiency.
-
Add the PFBOC reagent (dissolved in an appropriate solvent).
-
Vortex the mixture to facilitate the derivatization reaction. The reaction is typically fast.
-
Incubate the mixture. Optimization of time and temperature may be required, but it is often performed at room temperature.
3. Extraction:
-
Perform immersed solvent microextraction by introducing a small volume of an appropriate organic solvent (e.g., isooctane).
-
Agitate the sample to transfer the PFBOC-amine derivatives from the aqueous phase to the organic microdrop.
-
Carefully retract the microdrop containing the extracted derivatives into the syringe.
4. GC-MS Analysis:
-
Inject the extracted sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to increase sensitivity and selectivity.
-
Quantitative Data for GC-MS Methods
| Analyte(s) | Matrix | Derivatization Agent | Limit of Detection (LOD) | Linear Range | Recovery (%) | Reference |
| Short-Chain Aliphatic Amines | Water | PFBOC | 0.117 - 1.527 pg/mL | 0.15 pg/mL - 50 ng/mL | 62 - 105 | [2][3] |
| Aromatic Amines | Industrial Effluents, Blood Serum | Ethyl Chloroformate (ECF) | 0.05 - 0.1 µg/mL | 0.25 - 25 µg/mL | 92.4 - 98.7 | [4] |
| Primary/Secondary Aliphatic Amines | Environmental | Sulphonamide derivatives | Not Specified | Not Specified | Not Specified | [5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for analyzing non-volatile or thermally unstable compounds. Since aliphatic amines often lack a UV-Vis chromophore or a native fluorophore, pre-column or post-column derivatization is essential for sensitive detection.[6] Fluorescence detection is commonly employed due to its high sensitivity and selectivity.[7]
Application Note: HPLC-FLD Analysis using OPA and FMOC-Cl Derivatization
This method allows for the simultaneous determination of primary and secondary aliphatic amines. o-Phthalaldehyde (OPA) reacts specifically with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1] Subsequently, 9-fluorenylmethyl chloroformate (FMOC-Cl) is used to derivatize the secondary amines.[7] This dual-derivatization scheme can be automated using a modern autosampler for high-throughput analysis.
Experimental Workflow: Automated Dual Derivatization HPLC-FLD
Protocol: Automated OPA/FMOC-Cl Derivatization for HPLC-FLD Analysis[8]
1. Reagents and Materials:
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid
-
9-Fluorenylmethyl chloroformate (FMOC-Cl)
-
Borate buffer (e.g., 400 mM, pH 10.2)
-
Acetonitrile, Methanol (HPLC Grade)
-
Phosphate buffer (for mobile phase and injection diluent)
-
HPLC system with an autosampler capable of programmed reagent addition, a gradient pump, a reversed-phase column (e.g., C18), and a fluorescence detector.
2. Reagent Preparation:
-
OPA Reagent: Combine borate buffer, an OPA stock solution (e.g., 50 mg/mL in methanol), and 3-mercaptopropionic acid. Prepare fresh.
-
FMOC Reagent: Dissolve FMOC-Cl in acetonitrile (e.g., 2.5 mg/mL). Prepare fresh.
3. Automated Derivatization and Injection (Example Autosampler Program):
-
Aspirate borate buffer into the sample loop.
-
Aspirate OPA reagent.
-
Aspirate the sample solution. Mix in the loop. This step derivatizes the primary amines.
-
Aspirate FMOC reagent into the loop. Mix again. This step derivatizes the secondary amines.
-
After a set reaction time, inject the entire content of the loop onto the HPLC column.
4. HPLC-FLD Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of phosphate buffer and an organic solvent like acetonitrile or methanol.
-
Fluorescence Detection (Example Wavelengths):
Quantitative Data for HPLC-Based Methods
| Analyte(s) | Matrix | Derivatization Agent | Limit of Detection (LOD) | Linear Range | Recovery (%) | Reference |
| 13 Aliphatic Amines (C2-C16) | N/A | F-trap pyrene | 3.6 - 25 fmol/injection | Not Specified | Not Specified | [8] |
| Polyamines | Urine | Dansyl chloride (DNS-Cl) | 2 ng/mL | Not Specified | Not Specified | [1] |
| Various Primary/Secondary Amines | Air | OPA / FMOC-Cl | ≤20 µg/L (MDL) | Not Specified | Not Specified | [7] |
| Biogenic Amines | Urine | Dansyl chloride | 0.54 - 3.6 µg/L | Not Specified | 93.6 - 114 | [9] |
| Aliphatic Amines | Lake Water | Naphthalene-2,3-dicarboxaldehyde (NDA) | 23.3 - 34.4 nmol/L | Not Specified | 52.2 - 127.9 | [10] |
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[11][12] It offers high separation efficiency, short analysis times, and requires minimal sample volume. As with HPLC, derivatization is necessary to add a detectable tag, often a fluorophore for Laser-Induced Fluorescence (LIF) detection, which provides exceptional sensitivity.[13]
Application Note: CE-LIF Analysis of Short-Chain Aliphatic Amines
This method is ideal for the trace determination of aliphatic amines in complex biological samples like serum and cell extracts.[13] Amines are derivatized with a fluorescent tag, such as N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA), and then separated by micellar electrokinetic capillary chromatography (MEKC), a mode of CE that uses micelles to separate both charged and neutral molecules.[13]
Experimental Workflow: CE-LIF
Protocol: SIFA Derivatization for CE-LIF Analysis[14]
1. Reagents and Materials:
-
N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA)
-
Boric acid buffer (e.g., 25 mM, pH 9.6)
-
Sodium dodecyl sulfate (SDS) for MEKC
-
CE instrument equipped with a LIF detector.
2. Derivatization:
-
Mix the biological sample (e.g., serum) with the fluorescent probe SIFA in a suitable buffer.
-
Incubate the mixture to allow the derivatization reaction to complete. Reaction conditions (time, temperature, pH) should be optimized for the specific amines of interest.
3. CE-LIF Analysis:
-
Capillary: Fused-silica capillary.
-
Running Buffer (Electrolyte): Boric acid buffer (e.g., 25 mM, pH 9.6) containing a micellar agent like SDS (e.g., 60 mM).
-
Injection: Inject the derivatized sample using either hydrodynamic (pressure) or electrokinetic (voltage) injection.
-
Separation: Apply a high voltage (e.g., 15-30 kV) across the capillary. The SIFA-labeled amines will separate based on their charge, size, and interaction with the SDS micelles.
-
Detection: Detect the migrating fluorescent derivatives as they pass through the LIF detector's laser beam.
Quantitative Data for CE-Based Methods
| Analyte(s) | Matrix | Derivatization Agent | Limit of Detection (LOD) | Separation Time | Reference |
| Short-Chain Aliphatic Amines | Serum, Cells | N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA) | 0.02 - 0.1 nM | < 8.5 min | [13] |
| Amines and Amino Acids | Saline/Acidic Samples | Pacific Blue | Not Specified | Not Specified | [14][15] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction and Liquid Chromatography with High-Resolution Mass Spectrometry [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. Trace determination of short-chain aliphatic amines in biological samples by micellar electrokinetic capillary chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. | Semantic Scholar [semanticscholar.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Amine Hydrochlorides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amine hydrochlorides are a significant class of compounds in the pharmaceutical and chemical industries. They are often used to improve the stability and solubility of amine-containing active pharmaceutical ingredients (APIs). Accurate and reliable quantification of these compounds is crucial for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of amine hydrochlorides.
This application note provides a detailed protocol for the analysis of amine hydrochlorides using reversed-phase HPLC with ion-pair chromatography. This method is broadly applicable to a range of primary, secondary, tertiary, and quaternary amine hydrochlorides.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity.[1] Amine hydrochlorides are often polar and exist in their cationic form, leading to poor retention on traditional non-polar stationary phases like C18. To overcome this, ion-pair chromatography is employed. An ion-pairing reagent, typically an alkyl sulfonate, is added to the mobile phase.[2] This reagent has a hydrophobic tail and a negatively charged head group. The negatively charged head group forms an ion pair with the positively charged amine, and the hydrophobic tail interacts with the stationary phase, thereby increasing the retention of the amine hydrochloride on the column.[2][3] Control of the mobile phase pH is critical to ensure consistent ionization of the analyte and the ion-pairing reagent.[4]
Experimental Protocol
Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Reagents:
-
Amine hydrochloride standard(s)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Deionized water (18.2 MΩ·cm)
-
Sodium 1-hexanesulfonate (ion-pairing reagent)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Preparation of Solutions
-
Mobile Phase (Isocratic):
-
Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in deionized water.
-
Adjust the pH to 2.5 with phosphoric acid.[5]
-
Add sodium 1-hexanesulfonate to the buffer to a final concentration of 5 mM.[5]
-
Mix the buffered ion-pair solution with methanol in a 65:35 (v/v) ratio.[5]
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Sample Diluent:
-
Use the mobile phase as the sample diluent to avoid peak distortion.
-
-
Standard Solutions:
-
Accurately weigh a known amount of the amine hydrochloride standard.
-
Dissolve the standard in the sample diluent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[5]
-
Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to the desired concentrations for calibration.
-
-
Sample Solutions:
-
Accurately weigh the sample containing the amine hydrochloride.
-
Dissolve and dilute the sample with the sample diluent to a concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Instrument Settings
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 65:35 (v/v) 20 mM Phosphate Buffer (pH 2.5) with 5 mM Sodium 1-Hexanesulfonate : Methanol[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C[5] |
| Detection Wavelength | 220 nm (or wavelength of maximum absorbance for the specific amine)[5] |
| Run Time | 10-15 minutes (adjust as needed based on analyte retention) |
Data Presentation
The following table summarizes representative quantitative data for the analysis of various amine hydrochlorides using an ion-pair HPLC method. The values are illustrative and may vary depending on the specific compound and analytical conditions.
| Amine Hydrochloride | Retention Time (min) | Limit of Detection (LOD) (mg/L) | Limit of Quantitation (LOQ) (mg/L) | Linearity (R²) |
| Tryptamine HCl | 4.2 | 0.01 | 0.02 | >0.999 |
| β-phenylethylamine HCl | 5.8 | 0.02 | 0.05 | >0.999 |
| Putrescine dihydrochloride | 2.5 | 0.05 | 0.15 | >0.998 |
| Cadaverine dihydrochloride | 3.1 | 0.03 | 0.10 | >0.999 |
| Histamine dihydrochloride | 2.8 | 0.10 | 0.31 | >0.998 |
| Tyramine HCl | 4.9 | 0.02 | 0.06 | >0.999 |
Data adapted from literature for illustrative purposes.[6]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of amine hydrochlorides.
Caption: Experimental workflow for HPLC analysis of amine hydrochlorides.
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl(pentan-2-yl)amine Hydrochloride in Pharmaceutical Synthesis
Abstract
Methyl(pentan-2-yl)amine hydrochloride is a secondary amine that holds potential as a versatile pharmaceutical intermediate. Its structural features, including the secondary amine group and a chiral center, make it a candidate for incorporation into various pharmacologically active molecules. This document provides an overview of its chemical properties, potential synthetic applications, and generalized experimental protocols for its use in the synthesis of pharmaceutical building blocks. Despite extensive research, no specific marketed pharmaceutical has been identified that directly utilizes this compound as a starting material. Therefore, the following application notes are based on the general reactivity of secondary amines and their established roles in medicinal chemistry.
Chemical and Physical Properties
This compound is a chiral secondary amine salt. The presence of a stereocenter offers the potential for stereoselective synthesis, a critical aspect of modern drug development.
| Property | Value | Reference |
| IUPAC Name | N-methylpentan-2-amine;hydrochloride | [1][2] |
| Synonyms | 2-N-Methylaminopentane hydrochloride, N-Methyl-2-pentanamine hydrochloride | [3] |
| CAS Number | 130985-80-7 | [2] |
| Molecular Formula | C₆H₁₆ClN | [1] |
| Molecular Weight | 137.65 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in water and polar organic solvents |
Potential Pharmaceutical Applications
The reactivity of the secondary amine in this compound allows for its incorporation into a variety of molecular scaffolds. In theory, this intermediate could be employed in the synthesis of several classes of therapeutic agents.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. Many of these molecules feature complex nitrogen-containing heterocyclic cores. A secondary amine, such as that in this compound, can be a key building block for constructing these scaffolds or for introduction as a side chain that modulates solubility and target binding.
Synthesis of Protease Inhibitors
Protease inhibitors are crucial antiviral and anticancer agents. The synthesis of these compounds often involves the formation of amide or sulfonamide bonds. This compound can serve as the amine component in such reactions, contributing a specific lipophilic moiety to the final molecule, which can be important for binding to the enzyme's active site.
Experimental Protocols
The following are generalized protocols for common reactions involving secondary amines like this compound. These should be adapted and optimized for specific substrates and desired products.
General Protocol for N-Acylation
This protocol describes the formation of an amide bond by reacting Methyl(pentan-2-yl)amine with an acyl chloride.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of a secondary amine.
Quantitative Data (Hypothetical Example)
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| Methyl(pentan-2-yl)amine HCl (1.0 eq) | Benzoyl chloride (1.1 eq) | Triethylamine (2.2 eq) | DCM | 4 | 85-95 |
| Methyl(pentan-2-yl)amine HCl (1.0 eq) | Acetyl chloride (1.1 eq) | Pyridine (2.5 eq) | THF | 2 | 90-98 |
General Protocol for N-Sulfonylation
This protocol outlines the formation of a sulfonamide by reacting Methyl(pentan-2-yl)amine with a sulfonyl chloride.
Workflow for N-Sulfonylation
Caption: General workflow for the N-sulfonylation of a secondary amine.
Quantitative Data (Hypothetical Example)
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Yield (%) |
| Methyl(pentan-2-yl)amine HCl (1.0 eq) | Tosyl chloride (1.1 eq) | Pyridine (3.0 eq) | Acetonitrile | 60 | 80-90 |
| Methyl(pentan-2-yl)amine HCl (1.0 eq) | Mesyl chloride (1.1 eq) | DMAP (2.5 eq) | Dichloromethane | 25 | 85-95 |
Signaling Pathways
As no specific drug has been synthesized from this intermediate, a relevant signaling pathway cannot be definitively provided. However, if used in the synthesis of a hypothetical kinase inhibitor targeting, for example, the BCR-ABL fusion protein implicated in Chronic Myeloid Leukemia (CML), the intended therapeutic effect would be the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of BCR-ABL signaling by a hypothetical kinase inhibitor.
Conclusion
This compound possesses the necessary chemical functionalities to be a valuable intermediate in pharmaceutical synthesis. Its secondary amine allows for straightforward incorporation into various molecular scaffolds through well-established reactions like N-acylation and N-sulfonylation. The chiral nature of the molecule adds another layer of potential for its use in developing stereospecific drugs. While direct application in a marketed drug has not been found in the current literature, the generalized protocols and potential applications outlined here provide a foundation for researchers exploring the use of this and similar building blocks in drug discovery and development. Further research is warranted to explore the synthesis of novel bioactive compounds from this promising intermediate.
References
Application Notes and Protocols for In Vivo Studies with Methyl(pentan-2-yl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the formulation of Methyl(pentan-2-yl)amine hydrochloride for in vivo research applications. Due to the limited publicly available data on this specific compound, the following protocols are based on the general physicochemical properties of amine hydrochlorides and established practices for in vivo formulation development. Researchers are advised to perform their own validation and optimization studies.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This information is crucial for developing an appropriate formulation strategy.
| Property | Value/Information | Source |
| Molecular Formula | C6H16ClN | [1] |
| Molecular Weight | 137.65 g/mol | [1] |
| Appearance | Likely a solid, as a related compound is a white to pale beige solid. | [2] |
| Solubility | Expected to have moderate water solubility, typical of secondary amine salts.[3] A related compound, 2-Amino-2-methylpentane hydrochloride, shows slight solubility in chloroform, DMSO, and methanol.[2] | [2][3] |
| Stability | The hydrochloride salt form is generally used to enhance purity and stability for pharmaceutical applications.[3] | [3] |
| Storage | A related hygroscopic compound is stored in a refrigerator under an inert atmosphere. | [2] |
Formulation Development Strategy
The primary goal is to develop a safe and effective vehicle for the administration of this compound in in vivo models. The choice of formulation will depend on the desired route of administration (e.g., oral, intravenous, intraperitoneal), the required dose, and the compound's solubility and stability in the chosen vehicle.
A logical workflow for formulation development is outlined below.
Caption: Formulation Development Workflow for In Vivo Studies.
Experimental Protocols
The following are detailed protocols for the preparation of aqueous solutions and suspensions of this compound.
Protocol 1: Preparation of an Aqueous Solution
This protocol is suitable for water-soluble compounds and is often preferred for intravenous, intraperitoneal, and oral administration.
Materials:
-
This compound
-
Sterile, pyrogen-free water for injection or sterile saline (0.9% NaCl)
-
pH meter
-
Sterile vials
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Vehicle Preparation: Prepare the required volume of sterile water for injection or saline in a sterile container.
-
Dissolution: Slowly add the accurately weighed this compound to the vehicle while stirring continuously.
-
Solubilization: If necessary, gently warm the solution or use a vortex mixer to aid dissolution. Avoid excessive heat that could cause degradation.
-
pH Adjustment (Optional): Measure the pH of the solution. If necessary, adjust the pH to a physiologically acceptable range (typically 6.5-7.5 for parenteral routes) using dilute, sterile solutions of NaOH or HCl. Be aware that pH changes can affect solubility and stability.
-
Final Volume: Adjust the final volume with the vehicle to achieve the target concentration.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: Before in vivo administration, visually inspect the solution for any particulate matter or discoloration. Perform a concentration analysis (e.g., by HPLC-UV) to confirm the final concentration.
Protocol 2: Preparation of a Suspension for Oral Administration
This protocol is suitable for compounds with low aqueous solubility.
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% w/v carboxymethylcellulose [CMC] in water, or 0.5% w/v methylcellulose in water)
-
Suspending agent (if not already in the vehicle)
-
Wetting agent (optional, e.g., Tween 80 at 0.1-0.5%)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile containers
Procedure:
-
Particle Size Reduction: If necessary, reduce the particle size of the this compound using a mortar and pestle to obtain a fine, uniform powder. This is critical for creating a stable suspension.
-
Wetting (Optional): If the powder is difficult to disperse, create a paste by adding a small amount of the vehicle or a wetting agent to the powder and mixing thoroughly.
-
Vehicle Preparation: Prepare the vehicle with the suspending agent (e.g., 0.5% CMC in water).
-
Dispersion: Gradually add the powder or paste to the vehicle while stirring continuously with a magnetic stirrer.
-
Homogenization: For a more uniform suspension, use a homogenizer.
-
Final Volume: Adjust the final volume with the vehicle to achieve the target concentration.
-
Quality Control: Before each use, ensure the suspension is uniformly dispersed by shaking or vortexing. Visually inspect for any signs of aggregation or settling that cannot be resuspended. For longer-term studies, assess the stability of the suspension over time.
The general workflow for preparing a suspension is illustrated below.
Caption: Workflow for Oral Suspension Preparation.
Vehicle and Excipient Selection
The choice of vehicle and excipients is critical for the success of in vivo studies, as they can have their own pharmacological effects.[4]
Commonly Used Vehicles for In Vivo Studies:
| Vehicle | Route of Administration | Considerations |
| Saline (0.9% NaCl) | Oral, IV, IP, SC | Isotonic and generally well-tolerated.[5][6] |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC | Buffered to a physiological pH, which can improve compound stability. |
| Water for Injection | Oral, IV, IP, SC | Should be sterile and pyrogen-free. |
| 0.5% Carboxymethylcellulose (CMC) | Oral | A common suspending agent for oral formulations.[5][6] |
| 0.5% Methylcellulose | Oral | Another common suspending agent for oral administration. |
| Polyethylene glycol (PEG) 400 | Oral, IP | Can enhance the solubility of some compounds, but may have physiological effects.[4][5] |
| Dimethyl sulfoxide (DMSO) | IP, SC (with caution) | A strong solvent, but can cause toxicity and should be used at low concentrations.[4][5] |
Common Excipients:
| Excipient Type | Examples | Purpose |
| Suspending Agents | Carboxymethylcellulose, Methylcellulose | Increase viscosity to prevent settling of particles in a suspension.[7] |
| Wetting Agents | Polysorbates (e.g., Tween 80) | Lower the surface tension between the solid particles and the liquid vehicle to facilitate dispersion.[8] |
| Buffers | Phosphate, Citrate | Maintain a stable pH, which can be important for compound stability and physiological compatibility.[8] |
| Preservatives | Parabens | Prevent microbial growth in multi-dose formulations.[7] |
Quality Control and Stability Assessment
It is essential to perform quality control tests on the final formulation to ensure its suitability for in vivo studies.
| Test | Purpose | Method |
| Appearance | To check for clarity (solutions), uniform dispersion (suspensions), and absence of precipitation or discoloration. | Visual inspection. |
| pH Measurement | To ensure the formulation is within a physiologically acceptable and stable pH range. | pH meter. |
| Concentration Analysis | To verify the final concentration of the active pharmaceutical ingredient (API). | HPLC-UV or a similar validated analytical method. |
| Particle Size Analysis (for suspensions) | To ensure a consistent and appropriate particle size distribution, which can affect bioavailability. | Light scattering or microscopy. |
| Sterility Testing (for parenteral formulations) | To confirm the absence of microbial contamination. | Standard pharmacopeial methods. |
Stability studies should be conducted under the intended storage conditions to determine the shelf-life of the formulation.[9] This involves assessing the above parameters at various time points.
By following these guidelines and protocols, researchers can develop a suitable and well-characterized formulation of this compound for their in vivo studies, thereby ensuring the reliability and reproducibility of their experimental results.
References
- 1. This compound | C6H16ClN | CID 42919600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-2-methylpentane hydrochloride, 2-Methylpentan-2-amine hydrochloride CAS#: 112306-54-4 [m.chemicalbook.com]
- 3. This compound | 130985-80-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 8. books.rsc.org [books.rsc.org]
- 9. bpng.co.uk [bpng.co.uk]
Application Notes: Ethyl Acetoacetate as a Versatile Building Block for Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of ethyl acetoacetate as a foundational starting material in the synthesis of a variety of pharmacologically relevant nitrogen-containing heterocycles. We present detailed protocols, quantitative data, and mechanistic pathways for the Hantzsch pyridine synthesis, the Biginelli reaction for dihydropyrimidinones, and the Knorr synthesis of pyrazoles.
Introduction
Ethyl acetoacetate is a readily available and cost-effective β-ketoester that serves as a highly versatile precursor in organic synthesis. Its unique structural features, including the presence of both ketone and ester functionalities flanking a reactive methylene group, allow for a diverse range of chemical transformations. This makes it an ideal building block for the construction of complex heterocyclic systems, which are core scaffolds in many pharmaceutical agents. This document outlines key synthetic applications and provides detailed experimental procedures for the synthesis of pyridines, dihydropyrimidinones, and pyrazoles, all of which exhibit significant biological activities.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines (1,4-DHPs) and pyridines.[1][2] 1,4-DHPs are a prominent class of calcium channel blockers used in the treatment of hypertension and angina.[3] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester like ethyl acetoacetate, and a nitrogen source, commonly ammonia or ammonium acetate.[2] The resulting 1,4-dihydropyridine can then be oxidized to the corresponding pyridine.
Logical Workflow for Hantzsch Pyridine Synthesis
Caption: Workflow of the Hantzsch Pyridine Synthesis.
Quantitative Data for Hantzsch Pyridine Synthesis
| Aldehyde | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzaldehyde | None / Ethanol | 7 | Reflux | 31 | [4] |
| 4-Chlorobenzaldehyde | Ceric Ammonium Nitrate / Solvent-free | 2.5 | RT | >90 | [1] |
| 5-Bromothiophene-2-carboxaldehyde | Ceric Ammonium Nitrate / Solvent-free | 1-2.5 | RT | >90 | [3] |
| Formaldehyde | None / Methanol | - | 50 | - | [5] |
| Benzaldehyde | Glycine-HCl buffer | - | - | - | [6] |
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate as a yellow solid.
Characterization:
-
1H NMR (CDCl3, 400 MHz): δ 7.10–7.29 (m, 5H, Ar-H), 5.59 (br s, 1H, NH), 4.98 (s, 1H, CH), 4.08 (q, 4H, J=7.1 Hz, 2xOCH2), 2.33 (s, 6H, 2xCH3), 1.22 (t, 6H, J=7.1 Hz, 2xOCH2CH3).[6]
-
13C NMR (CDCl3, 126 MHz): δ 168.13, 154.27, 145.54, 127.57, 112.53, 103.08, 59.87, 40.64, 19.68, 14.50.[7]
Biginelli Reaction for Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.[8] This reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[9] Notably, the DHPM core is found in several marine alkaloids with anti-HIV activity.[9]
Logical Workflow for Biginelli Reaction
Caption: Mechanistic pathway of the Biginelli Reaction.
Quantitative Data for Biginelli Reaction
| Aldehyde | Urea/Thiourea | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzaldehyde | Urea | B(C6F5)3 / EtOH | 4 | Reflux | 76 | [10] |
| Benzaldehyde | Urea | KH2PO4 / PEG400 (Solvent-free) | - | 110 | 84 | [11] |
| p-Bromobenzaldehyde | Urea | Cp2TiCl2 / EtOH | 9 | 70 | 93 | [12] |
| Benzaldehyde | Urea | None / Ball Milling | 0.5 | RT | >98 | [13] |
| 3-Hydroxybenzaldehyde | Thiourea | B(C6F5)3 / EtOH | 3 | Reflux | 88 | [10] |
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Tris(pentafluorophenyl)borane [B(C6F5)3] (18.1 mg, 0.035 mmol, 0.35 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a solution of benzaldehyde and ethyl acetoacetate in ethanol, add urea and the B(C6F5)3 catalyst.
-
Reflux the reaction mixture for 4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water and then recrystallized from ethanol to yield the pure product.
Characterization:
-
IR (KBr, cm-1): 3365, 3175, 3085, 1745, 1590, 1565.[14]
-
1H NMR (DMSO-d6, 300 MHz): δ 9.12 (br s, 1H, NH), 7.75 (br s, 1H, NH), 7.28-7.21 (m, 5H, Ar-H), 5.14 (d, J=2.1 Hz, 1H, CH), 3.98 (q, J=7.0 Hz, 2H, OCH2), 2.25 (s, 3H, CH3), 1.09 (t, J=7.0 Hz, 3H, OCH2CH3).[14]
-
13C NMR (DMSO-d6): δ 167.7, 150.5, 129.8, 128.6, 123.5, 82.5, 60.8, 48.2, 23.6, 14.2.[14]
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a condensation reaction between a hydrazine and a β-ketoester, such as ethyl acetoacetate, to form pyrazoles or pyrazolones.[15] This reaction is a cornerstone for the synthesis of a wide variety of pyrazole derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[16] A notable example is Edaravone, a pyrazolone derivative used in the treatment of cerebral thrombosis.[15]
Logical Workflow for Knorr Pyrazole Synthesis
Caption: Reaction mechanism for the Knorr Pyrazole Synthesis.
Quantitative Data for Knorr Pyrazole Synthesis
| Hydrazine | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Phenylhydrazine | None | 1 | 135-145 | Very Good | [15] |
| Hydrazine Hydrate | 1-Propanol | 1 | ~100 | 79 | [17][18] |
| Hydrazine Hydrate | Methanol | - | - | - | [19] |
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
Materials:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, carefully add ethyl acetoacetate and phenylhydrazine. The addition is slightly exothermic.
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
After heating, a heavy syrup will form. Transfer the syrup to a beaker and cool it in an ice-water bath.
-
Add a small portion of diethyl ether (approximately 2 mL) and stir the mixture vigorously until a crude powdered pyrazolone is obtained.
-
Collect the crude product by vacuum filtration.
-
The crude product can be purified by recrystallization from ethanol.
Characterization:
-
Melting Point: 125–127 °C (pure product).[15]
-
1H NMR (CDCl3): The spectrum will show tautomeric forms. The pyrazole form is often more stable.[18]
-
IR Spectroscopy: Can be used to identify the tautomeric forms present (keto and enol).[15]
Conclusion
Ethyl acetoacetate has proven to be an invaluable and versatile building block for the synthesis of a wide array of nitrogen-containing heterocycles. The Hantzsch, Biginelli, and Knorr syntheses represent robust and efficient methods for constructing pyridines, dihydropyrimidinones, and pyrazoles, respectively. The protocols and data presented herein offer a foundational guide for researchers in synthetic and medicinal chemistry to explore the vast potential of these heterocyclic scaffolds in the development of novel therapeutic agents. The adaptability of these reactions to greener conditions, such as solvent-free and catalyst-free methods, further enhances their appeal in modern organic synthesis.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Hantzsch_pyridine_synthesis [chemeurope.com]
- 3. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. mdpi.org [mdpi.org]
- 12. N-Donor ligand activation of titanocene for the Biginelli reaction via the imine mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01208C [pubs.rsc.org]
- 13. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions [mdpi.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. youtube.com [youtube.com]
- 19. Synthesis of Pyrazole derivativ Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents: Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
Application Notes and Protocols: Methyl(pentan-2-yl)amine Hydrochloride in Stimulant Medication Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are for research purposes only. Methyl(pentan-2-yl)amine hydrochloride and its analogs are regulated substances in many jurisdictions and should be handled in accordance with all applicable laws and regulations. The experimental data presented herein is for the structurally similar compound 1,3-dimethylamylamine (DMAA) and is intended to serve as a representative example due to the limited availability of public data on this compound.
Introduction
This compound, also known as 4-methylpentan-2-amine hydrochloride or 1,3-dimethylbutylamine (DMBA) hydrochloride, is a synthetic stimulant with a chemical structure similar to other sympathomimetic amines.[1][2][3] Its potential as a central nervous system (CNS) stimulant warrants investigation for the development of new stimulant medications. This document provides an overview of its proposed mechanism of action, relevant preclinical data from its close analog 1,3-dimethylamylamine (DMAA), and detailed protocols for its synthesis and evaluation.
Proposed Mechanism of Action
This compound is believed to exert its stimulant effects primarily by increasing the synaptic concentrations of the neurotransmitters norepinephrine (NE) and dopamine (DA).[1] This is achieved through the inhibition of their respective reuptake transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] By blocking these transporters, the duration and intensity of noradrenergic and dopaminergic signaling are enhanced, leading to increased arousal, alertness, and locomotor activity.
Figure 1: Proposed mechanism of action for this compound.
Preclinical Data (Representative Data from 1,3-Dimethylamylamine - DMAA)
The following tables summarize preclinical data for DMAA, a close structural analog of this compound.
In Vitro Transporter Inhibition
| Compound | Transporter | IC50 (µM) | Reference |
| 1,3-Dimethylamylamine (DMAA) | Dopamine Transporter (DAT) | 29 | [4] |
| 1,3-Dimethylamylamine (DMAA) | Norepinephrine Transporter (NET) | 0.41 | [4] |
In Vivo Behavioral Effects in Rodents
| Assay | Species | Doses (mg/kg, i.p.) | Effect | Reference |
| Locomotor Activity | Mouse | 1, 3, 10, 30 | Dose-dependent decrease in locomotor activity | [4] |
| Drug Discrimination (vs. Cocaine) | Rat | 0.3, 1, 3, 10 | Full substitution for cocaine | [4] |
| Drug Discrimination (vs. Methamphetamine) | Rat | 0.3, 1, 3, 10 | Partial substitution for methamphetamine | [4] |
Human Pharmacokinetics
| Parameter | Value | Reference |
| Oral Clearance | 20.02 ± 5 L/hr | [5] |
| Oral Volume of Distribution | 236 ± 38 L | [5] |
| Terminal Half-life | 8.45 ± 1.9 hr | [5] |
| Time to Peak Concentration (Tmax) | 3-5 hours | [5] |
Experimental Protocols
I. Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of this compound from 4-methyl-2-pentanone and methylamine.
References
- 1. labcorp.com [labcorp.com]
- 2. Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-methyl-4-methylpentan-2-amine | C7H16N+ | CID 163631112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [bio-protocol.org]
- 5. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
Improving the yield and purity of Methyl(pentan-2-yl)amine hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl(pentan-2-yl)amine hydrochloride synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, primarily through the reductive amination of pentan-2-one with methylamine.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields in the reductive amination of pentan-2-one with methylamine can stem from several factors:
-
Incomplete Imine Formation: The initial formation of the imine intermediate is a crucial equilibrium-driven step.
-
Solution: Ensure the effective removal of water, a byproduct of imine formation. Using molecular sieves (e.g., 4Å) can shift the equilibrium towards the imine.[1]
-
-
Inefficient Reduction: The choice and handling of the reducing agent are critical.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are effective for reducing imines in the presence of ketones.[2] Ensure the reducing agent is fresh and added portion-wise to control the reaction rate. For less reactive substrates, the addition of a Lewis acid like Ti(OiPr)₄ or ZnCl₂ may improve yields.
-
-
Side Reactions: The most common side reaction is the reduction of the starting ketone (pentan-2-one) to pentan-2-ol.
-
Solution: Use a milder reducing agent like NaBH₃CN, which is less likely to reduce the ketone compared to a stronger agent like NaBH₄.[2] Allowing sufficient time for imine formation before adding the reducing agent can also minimize this side reaction.
-
-
Suboptimal pH: The pH of the reaction mixture influences both imine formation and the activity of the reducing agent.
-
Solution: Maintain a mildly acidic pH (around 4-5) to facilitate imine formation without protonating the amine nucleophile, which would render it unreactive.[2]
-
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize it?
A2: The higher molecular weight byproduct is likely the tertiary amine, formed from the reaction of the desired secondary amine product with another molecule of pentan-2-one and subsequent reduction.
-
Cause: This occurs when the newly formed secondary amine acts as a nucleophile.
-
Solution:
-
Stoichiometry: Use an excess of the primary amine (methylamine) relative to the ketone (pentan-2-one). One study on a similar reaction showed that doubling the concentration of the primary amine significantly improved the ratio of the desired secondary amine to the undesired tertiary amine.[1]
-
Slow Addition: Add the pentan-2-one slowly to the reaction mixture containing the methylamine to maintain a low concentration of the ketone, which disfavors the formation of the tertiary amine.
-
Q3: How can I effectively purify the final this compound product?
A3: Purification of the hydrochloride salt involves removing unreacted starting materials, the reducing agent byproducts, and any side products.
-
Quenching and Work-up: After the reaction is complete, carefully quench any remaining reducing agent with an appropriate reagent (e.g., dilute acid).
-
Extraction:
-
Make the aqueous solution basic (e.g., with NaOH) to deprotonate the amine hydrochloride and extract the free amine into an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
Salt Formation:
-
Dissolve the dried free amine in a suitable solvent (e.g., diethyl ether, isopropanol).
-
Add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.
-
-
Isolation and Washing:
-
Collect the precipitated hydrochloride salt by filtration.
-
Wash the solid with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified salt under vacuum.
-
Q4: Can I use sodium borohydride (NaBH₄) for this reductive amination?
A4: While NaBH₄ can be used, it is a more powerful reducing agent than NaBH₃CN or NaBH(OAc)₃. This increases the risk of reducing the starting pentan-2-one to pentan-2-ol, which would lower the yield of the desired amine.[2] If NaBH₄ is used, it is crucial to allow sufficient time for the imine to form before adding the reducing agent.[2]
Quantitative Data
The following table summarizes typical reaction conditions and reported yields for reductive amination reactions of ketones, which can serve as a guideline for the synthesis of Methyl(pentan-2-yl)amine. Note that specific yields for the target compound may vary.
| Ketone | Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexanone | Benzylamine | Pyridine-borane | Methanol | Room Temp | 16 | 92 | [1] |
| 2-Pentanone | Aniline | Pyridine-borane | Methanol | Room Temp | 16 | 78 | [1] |
| Acetone | Methyl-sec-butyl amine | H₂, Pt catalyst | - | - | - | 47 | [3] |
| Methyl ethyl ketone | Methyl-sec-butyl amine | H₂, Pt catalyst | - | - | - | 18 | [3] |
| 2-Hexanone | Methylamine | Imine Reductase (biocatalyst) | Aqueous Buffer | - | - | High Conversion | [4] |
Experimental Protocols
Protocol: Synthesis of this compound via Reductive Amination
This protocol is a general guideline. Optimization may be required to achieve desired yields and purity.
Materials:
-
Pentan-2-one
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Diethyl ether
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
-
Sodium hydroxide
-
Anhydrous magnesium sulfate (MgSO₄)
-
4Å Molecular sieves
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, combine pentan-2-one (1.0 eq), methylamine (1.5 eq), and methanol.
-
Add activated 4Å molecular sieves to the mixture.
-
Acidify the mixture to a pH of approximately 5 by the dropwise addition of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.
-
-
Reduction:
-
Slowly add sodium cyanoborohydride (1.2 eq) to the reaction mixture in small portions.
-
Continue to stir the reaction at room temperature overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the molecular sieves.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and basify to a pH > 12 with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Hydrochloride Salt Formation and Purification:
-
Filter the dried organic solution to remove the drying agent.
-
Cool the filtrate in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitate is formed.
-
Collect the white precipitate (this compound) by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the purified product under vacuum.
-
Visualizations
Reaction Pathway
Caption: Reductive amination pathway for this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Purification Workflow
Caption: Step-by-step workflow for the purification of the final product.
References
Technical Support Center: Purification of Crude Aliphatic Amine Hydrochlorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude aliphatic amine hydrochlorides.
Troubleshooting Guides
This section addresses common issues encountered during the purification of aliphatic amine hydrochlorides.
Issue 1: The Amine Hydrochloride Fails to Crystallize and Remains an Oil.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. It is recommended to wash the crude product with a solvent in which the hydrochloride salt is insoluble (e.g., cold diethyl ether or ethyl acetate) to remove non-polar impurities.[1] |
| Incorrect Solvent System | The chosen solvent may be too good a solvent, even at low temperatures. If using a single solvent for recrystallization, try adding an anti-solvent (a solvent in which the hydrochloride is poorly soluble) dropwise to the solution to induce precipitation. Common anti-solvents include diethyl ether, hexane, or ethyl acetate when more polar solvents like ethanol or methanol are used for dissolution. |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| Water Content | The presence of water can sometimes prevent crystallization. If aqueous HCl was used in the salt formation, try to remove water by azeotropic distillation with a suitable solvent like toluene before attempting crystallization. Alternatively, using anhydrous HCl in a solvent like diethyl ether or dioxane for the salt formation can prevent this issue.[2] |
Issue 2: Low Recovery Yield After Purification.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Precipitation/Crystallization | Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation. For recrystallization, ensure the minimum amount of hot solvent was used to dissolve the crude product. |
| Product Loss During Transfers and Washing | Minimize the number of transfers. When washing the purified crystals, use a minimal amount of ice-cold solvent to reduce dissolution of the product. |
| Incorrect pH for Acid-Base Extraction | During the basification step to recover the free amine from its aqueous acidic solution, ensure the pH is sufficiently high to deprotonate the amine completely. Check the pH with a pH meter or pH paper. |
| Emulsion Formation During Extraction | Emulsions can trap the product in the interface between the aqueous and organic layers. To break emulsions, try adding brine (saturated NaCl solution), gently swirling the mixture, or filtering the emulsion through a pad of celite. |
Issue 3: The Purified Amine Hydrochloride is Colored.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Colored Impurities | Colored impurities can often be removed by treating the solution of the crude hydrochloride with activated charcoal before filtration and crystallization. Use a small amount of charcoal (1-2% by weight) and heat the solution gently before hot filtration. |
| Oxidation of the Amine | Some amines are susceptible to air oxidation, which can lead to colored byproducts. Purging the reaction and purification vessels with an inert gas like nitrogen or argon can help minimize oxidation. |
| Decomposition | The amine or its hydrochloride salt may be unstable at elevated temperatures. Avoid prolonged heating during recrystallization. If possible, use a solvent that allows for dissolution at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify a crude aliphatic amine hydrochloride?
The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. Here is a general guide:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid crude product. It relies on the difference in solubility of the amine hydrochloride and the impurities in a suitable solvent at different temperatures.
-
Acid-Base Extraction: This technique is useful for separating the basic amine from acidic or neutral impurities. The crude mixture is dissolved in an organic solvent, and the amine is extracted into an aqueous acidic solution. After separating the layers, the aqueous layer is basified to recover the free amine, which can then be extracted back into an organic solvent and converted back to the hydrochloride salt.[3]
-
Chromatography: Column chromatography can be used for difficult separations or when high purity is required. For amine hydrochlorides, which are polar salts, reverse-phase chromatography is often more suitable than normal-phase silica gel chromatography.
Q2: How do I choose a suitable solvent for recrystallizing my aliphatic amine hydrochloride?
An ideal solvent for recrystallization should:
-
Dissolve the amine hydrochloride well at elevated temperatures but poorly at low temperatures.
-
Not react with the amine hydrochloride.
-
Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
-
Dissolve the impurities well at all temperatures or not at all.
Commonly used solvents for recrystallizing aliphatic amine hydrochlorides include alcohols (e.g., ethanol, isopropanol) or mixtures of a polar solvent with a non-polar anti-solvent (e.g., ethanol/diethyl ether, methanol/dichloromethane).[1] It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent system.
Q3: My purified amine hydrochloride is hygroscopic. How should I handle and store it?
Hygroscopic salts readily absorb moisture from the atmosphere. To handle them:
-
Dry the purified crystals thoroughly under high vacuum, possibly with gentle heating if the compound is stable.
-
Handle the dry solid in a glove box or a dry bag under an inert atmosphere.
-
Store the compound in a tightly sealed container, preferably in a desiccator containing a drying agent like phosphorus pentoxide or anhydrous calcium chloride.
Q4: Can I use aqueous HCl to form the hydrochloride salt and then directly crystallize it?
While convenient, using aqueous HCl introduces water, which can sometimes interfere with crystallization, leading to oils or lower yields.[4] If you face this issue, it is better to use a solution of anhydrous HCl in an organic solvent like diethyl ether, dioxane, or methanol.[2] Alternatively, you can bubble dry HCl gas through a solution of the free amine in an appropriate organic solvent.
Experimental Protocols
Protocol 1: Recrystallization of an Aliphatic Amine Hydrochloride
-
Solvent Selection: In a small test tube, add about 20-30 mg of the crude amine hydrochloride. Add a few drops of the chosen solvent (e.g., isopropanol). If it dissolves completely at room temperature, the solvent is too good. If it is insoluble, heat the test tube. A good solvent will dissolve the solid when hot but allow it to crystallize upon cooling.
-
Dissolution: Place the crude amine hydrochloride (e.g., 1.0 g) in a clean Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent to just dissolve the solid. Keep the solvent hot on a hot plate while adding it.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals start to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude amine-containing mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (3 x volume of the organic phase). The amine will be protonated and move into the aqueous layer.
-
Separation: Combine the aqueous extracts. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and add a concentrated base (e.g., 6 M NaOH) dropwise with stirring until the solution is strongly basic (pH > 12). The free amine will precipitate or form an oily layer.
-
Back Extraction: Extract the free amine from the basified aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) (3 x volume of the aqueous phase).
-
Drying and Salt Formation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and then form the hydrochloride salt by adding a solution of anhydrous HCl in an appropriate solvent until precipitation is complete.
-
Isolation and Drying: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold organic solvent, and dry under vacuum.
Data Presentation
Table 1: Solubility of Selected Aliphatic Amine Hydrochlorides in Common Solvents
| Amine Hydrochloride | Water | Ethanol | Isopropanol | Acetone | Diethyl Ether |
| Methylamine HCl | Soluble | Soluble | Sparingly Soluble | Insoluble | Insoluble |
| Ethylamine HCl | Soluble | Soluble | Soluble | Sparingly Soluble | Insoluble |
| n-Propylamine HCl | Soluble | Soluble | Soluble | Sparingly Soluble | Insoluble |
| n-Butylamine HCl | Soluble | Soluble | Soluble | Soluble | Insoluble |
| Dodecylamine HCl | Moderately Soluble | Soluble | Soluble | Soluble | Insoluble |
Note: Solubility is a qualitative description. "Soluble" indicates significant dissolution, "Sparingly Soluble" indicates partial dissolution, and "Insoluble" indicates negligible dissolution at room temperature. Solubility generally increases with temperature.[5][6]
Mandatory Visualization
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting workflow for an oily product.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. solubilityofthings.com [solubilityofthings.com]
Overcoming challenges in the analytical quantification of N-methylpentan-2-amine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical quantification of N-methylpentan-2-amine (also known as 2-N-methylaminopentane).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying N-methylpentan-2-amine?
A1: The primary challenges stem from its physicochemical properties. N-methylpentan-2-amine is a small, volatile, and basic aliphatic amine.[1][2] Key difficulties include:
-
Poor Chromatographic Retention: Its polarity makes it challenging to retain on standard reversed-phase liquid chromatography (LC) columns.
-
Low UV Absorbance: It lacks a significant chromophore, making detection by UV-Vis spectrophotometry difficult and insensitive.[3]
-
High Volatility: This can lead to sample loss during preparation and storage.[2]
-
Adsorption and Peak Tailing: As a basic amine, it can interact with active silanol groups in gas chromatography (GC) inlets and columns, leading to poor peak shape, tailing, and reduced response.[4]
-
Matrix Interferences: Contaminants in solvents, reagents, or the sample matrix can interfere with the analysis.[5]
Q2: Which analytical technique is better for N-methylpentan-2-amine: GC or LC?
A2: Both Gas Chromatography (GC) and Liquid Chromatography (LC) can be suitable, but the choice depends on the sample matrix, required sensitivity, and available equipment.
-
GC-MS is often preferred due to the analyte's volatility. However, derivatization is typically required to improve peak shape and thermal stability.[6][7]
-
LC-MS/MS is a powerful alternative, offering high sensitivity and specificity, especially for complex biological matrices.[8][9] Derivatization is also highly recommended to improve chromatographic retention and ionization efficiency.[3]
Q3: Why is derivatization necessary for analyzing N-methylpentan-2-amine?
A3: Derivatization is a chemical modification process used to improve the analytical properties of a compound.[6] For N-methylpentan-2-amine, it serves several purposes:
-
Increases Volatility and Thermal Stability (for GC): Reagents like trifluoroacetic anhydride (TFAA) replace the active amine hydrogen with a more stable group, improving chromatographic performance.[6]
-
Improves Chromatographic Retention (for LC): Derivatization can decrease the polarity of the amine, leading to better retention on reversed-phase columns.[7]
-
Enhances Detectability: By introducing a chromophore or fluorophore (e.g., using reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA)), the analyte can be detected with high sensitivity by UV or fluorescence detectors.[10][11]
-
Improves Peak Shape: It blocks the active amine group, preventing interactions with the analytical column and reducing peak tailing.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Poor Peak Shape (Tailing or Fronting) in GC Analysis
Q: My GC-MS chromatogram for N-methylpentan-2-amine shows significant peak tailing. What is the cause and how can I fix it?
A: Peak tailing for amines in GC is most often caused by interactions between the basic analyte and active sites (e.g., free silanol groups) in the GC system.
Possible Causes & Solutions:
-
Active Sites in the Inlet: The glass liner in the injector is a common source of activity.
-
Solution: Use a deactivated liner and change it frequently. Glass wool, if used, should also be deactivated.[4]
-
-
Column Degradation: The stationary phase of the column can degrade over time, exposing active sites.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters from the column inlet or replace the column.
-
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the free amine will interact with the system.
-
Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, time). Ensure your sample is free of water, which can quench many derivatizing reagents.
-
-
Analyte Protectants: The absence of matrix components can sometimes lead to analyte loss.
-
Solution: Consider adding "analyte protectants" to your standards and samples to mimic the matrix effect and passivate active sites.[4]
-
Problem: Low or No Signal in LC-MS/MS
Q: I am not detecting a signal for N-methylpentan-2-amine using LC-MS/MS with electrospray ionization (ESI). What should I check?
A: Low or no signal in LC-MS/MS can be due to poor retention, inefficient ionization, or analyte loss.
Possible Causes & Solutions:
-
Poor Chromatographic Retention: The analyte may be eluting in the solvent front with other unretained components, causing ion suppression.
-
Solution 1: Derivatize the sample to make it less polar and increase retention on a C18 column.[3]
-
Solution 2: Use a different column chemistry, such as a mixed-mode or HILIC column, designed to retain polar compounds.
-
-
Inefficient Ionization: N-methylpentan-2-amine is a secondary amine and should ionize well in positive ESI mode. However, mobile phase composition is critical.
-
Solution: Ensure the mobile phase has an acidic modifier (e.g., 0.1% formic acid) to promote the formation of [M+H]+ ions.
-
-
Analyte Adsorption: The analyte can adsorb to plastic or glass surfaces during sample preparation.
-
Solution: Use polypropylene vials and pipette tips. Silanize glassware if it must be used. Consider adding a small amount of organic solvent or a buffer to your sample to prevent sticking.
-
-
MS Parameter Optimization: The instrument may not be properly tuned for your analyte.
-
Solution: Perform a direct infusion of a derivatized or underivatized standard solution to optimize MS parameters such as fragmentor voltage and collision energy for selected reaction monitoring (SRM) transitions.
-
Problem: Poor Reproducibility and Inconsistent Results
Q: My quantitative results for replicate injections are highly variable. What could be the cause?
A: Poor reproducibility is often linked to inconsistencies in sample preparation or instrument performance.
Possible Causes & Solutions:
-
Sample Volatility: N-methylpentan-2-amine's volatility can lead to evaporative losses during sample preparation, especially during solvent evaporation steps.
-
Solution: Keep samples chilled and capped whenever possible.[5] If using a nitrogen evaporator, ensure the temperature is low and do not evaporate to complete dryness. Reconstitute immediately.
-
-
Inconsistent Derivatization: The derivatization reaction must be consistent for all samples, standards, and quality controls.
-
Solution: Use an autosampler for automated pre-column derivatization to eliminate manual variability.[10] Ensure reagents are fresh and protected from moisture.
-
-
Matrix Effects: Inconsistent matrix components between samples can cause variable ion suppression or enhancement in LC-MS/MS.
-
Solution: Use a stable isotope-labeled internal standard (e.g., N-methyl-d3-pentan-2-amine) to compensate for matrix effects and procedural losses. If unavailable, use a close structural analog.
-
-
Injector Contamination: Carryover from a previous injection can affect the current one.
-
Solution: Implement a robust needle wash protocol in your autosampler, using a strong organic solvent and a weak solvent wash.[12]
-
Visualized Workflows and Logic
// Node Definitions start [label="Start: Quantify\nN-methylpentan-2-amine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; matrix [label="What is the sample matrix?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sensitivity [label="High Sensitivity\nRequired?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; gc_path [label="GC-MS is a\nGood Option", fillcolor="#34A853", fontcolor="#FFFFFF"]; lc_path [label="LC-MS/MS is a\nGood Option", fillcolor="#34A853", fontcolor="#FFFFFF"]; derivatize_gc [label="Derivatization with\ne.g., TFAA, TBDMS", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; derivatize_lc [label="Derivatization with\ne.g., FMOC, Dansyl Chloride", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; end_gc [label="GC-MS Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_lc [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> matrix; matrix -> sensitivity [label="Clean Matrix\n(e.g., organic solvent)"]; matrix -> lc_path [label="Complex Matrix\n(e.g., plasma, urine)"]; sensitivity -> gc_path [label="No"]; sensitivity -> lc_path [label="Yes"]; gc_path -> derivatize_gc; lc_path -> derivatize_lc; derivatize_gc -> end_gc; derivatize_lc -> end_lc; } }
Caption: Method selection workflow for N-methylpentan-2-amine analysis.
// Node Definitions amine [label="N-methylpentan-2-amine\n(Volatile, Poor Detector Response)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="+ Derivatizing Reagent\n(e.g., TFAA, FMOC-Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Derivatized Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
prop1 [label="Improved Thermal Stability", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prop2 [label="Enhanced Detector Response\n(UV/Fluorescence/MS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prop3 [label="Improved Peak Shape\n(Reduced Tailing)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges amine -> reagent [dir=none]; reagent -> product; product -> prop1; product -> prop2; product -> prop3; }
Caption: The logic and benefits of the chemical derivatization process.
// Node Definitions start [label="Problem:\nPoor Chromatographic Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_shape [label="Is the peak shape poor\n(e.g., tailing)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reproducibility [label="Are the results\nnot reproducible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Peak Shape Path check_deriv [label="Check Derivatization\nEfficiency & Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; check_system [label="Check System Activity:\n- Use new deactivated liner\n- Trim/replace column", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reproducibility Path check_volatility [label="Control for Volatility:\n- Keep samples cold\n- Minimize evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; check_is [label="Use Stable Isotope-Labeled\nInternal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; check_carryover [label="Optimize Autosampler\nWash Method", fillcolor="#F1F3F4", fontcolor="#202124"];
end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> peak_shape; peak_shape -> check_deriv [label="Yes"]; peak_shape -> reproducibility [label="No"];
check_deriv -> check_system; check_system -> end;
reproducibility -> check_volatility [label="Yes"]; check_volatility -> check_is; check_is -> check_carryover; check_carryover -> end;
reproducibility -> end [label="No"]; }
Caption: Troubleshooting flowchart for common chromatography issues.
Quantitative Method Parameters
Quantitative data for N-methylpentan-2-amine is not widely published. The following table provides typical validation parameters for a similar compound, 4-amino-2-methylpentane, analyzed by GC, which can serve as a starting point for method development and validation.[13] General acceptable ranges from validation guidelines are also included.[12][14][15]
| Parameter | Example Value (for 4-amino-2-methylpentane by GC)[13] | Typical Acceptance Criteria |
| Linearity (R²) | 0.9990 | > 0.995 |
| Range | 25.44 - 84.81 mg/mL | 80 - 120% of test concentration[15] |
| Accuracy (Recovery) | 101.76% | 80 - 120%[12] |
| Precision (%RSD) | Not specified | < 15% (or < 20% at LLOQ) |
| Limit of Detection (LOD) | 3.72 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 7.21 µg/mL | Signal-to-Noise ratio of 10:1 |
Detailed Experimental Protocols
The following are example protocols and should be optimized for your specific instrumentation and application.
Protocol 1: GC-MS Quantification with TFAA Derivatization
This protocol is suitable for samples in a non-aqueous matrix.
-
Sample Preparation & Derivatization:
-
Pipette 100 µL of sample or standard into a 2 mL autosampler vial.
-
Add 10 µL of an appropriate internal standard solution (e.g., N-methyl-d3-pentan-2-amine in acetonitrile).
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial immediately and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Cool to room temperature before placing in the autosampler.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet: Split/Splitless, run in splitless mode. Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 20°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS System: Agilent 5977B or equivalent single quadrupole MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte and internal standard.
-
Protocol 2: LC-MS/MS Quantification with FMOC-Cl Derivatization
This protocol is suitable for aqueous or biological samples after appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction).
-
Sample Preparation & Derivatization:
-
To 100 µL of sample extract, add 10 µL of internal standard.
-
Add 200 µL of a borate buffer (100 mM, pH 9.0).
-
Add 200 µL of 5 mM 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.
-
Vortex immediately and let react at room temperature for 15 minutes in the dark.
-
Quench the reaction by adding 50 µL of 100 mM glycine solution.
-
Vortex and inject into the LC-MS/MS system.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Shimadzu Nexera or equivalent.[16]
-
Column: Waters BEH C18 (50 mm x 2.1 mm, 1.7 µm) or similar.[16]
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5% to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.1-6.0 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole MS.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor/product ion transitions and collision energies for the FMOC-derivatized analyte and internal standard.
-
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. NEMI Method Summary - 538 [nemi.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. rsc.org [rsc.org]
Optimizing experimental conditions for studying norepinephrine reuptake inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for studying norepinephrine reuptake inhibition.
Troubleshooting Guides
This section addresses common issues encountered during norepinephrine reuptake inhibition experiments in a question-and-answer format.
Issue 1: High Background Signal in Radioligand Binding Assays
-
Question: I am observing a high non-specific binding of my radioligand in my norepinephrine transporter (NET) binding assay. What are the possible causes and how can I reduce it?
-
Answer: High non-specific binding can obscure your specific signal and lead to inaccurate affinity measurements. Here are common causes and troubleshooting steps:
-
Inadequate Blocking of Non-Specific Sites: Ensure you are using an appropriate concentration of a known NET inhibitor, such as desipramine (typically 1 µM), to define non-specific binding.[1]
-
Radioligand Sticking to Assay Components: Pre-treating your filter plates or tubes with a blocking agent like 0.5% polyethyleneimine (PEI) can significantly reduce non-specific binding of the radioligand to the plasticware.
-
Insufficient Washing: Increase the number or volume of washes with ice-cold buffer after incubation to more effectively remove unbound radioligand.
-
Inappropriate Buffer Composition: The choice of buffer can influence binding. High Na+ buffer is often used, but its impact on the binding of certain compounds should be considered.[2]
-
Radioligand Concentration Too High: Using a radioligand concentration significantly above its Kd can increase non-specific binding. Use a concentration at or below the Kd for saturation experiments.
-
Issue 2: Low Signal-to-Noise Ratio in Neurotransmitter Uptake Assays
-
Question: My [³H]norepinephrine uptake signal is very low, making it difficult to distinguish from the background. How can I improve my signal?
-
Answer: A low signal-to-noise ratio can make it challenging to determine accurate IC50 values for your inhibitors. Consider the following:
-
Suboptimal Cell Density: Ensure you are plating an adequate number of cells. For instance, a common protocol for hNET-HEK293 cells suggests plating 200,000 cells/well in a 24-well plate.[3]
-
Low Transporter Expression: If using a cell line with endogenous NET expression, such as SK-N-BE(2)C, confirm the expression level.[3][4] For transfected cell lines, verify the expression of the transporter.
-
Incorrect Incubation Time or Temperature: The uptake of norepinephrine is time and temperature-dependent. A typical incubation time is 10 minutes at 37°C.[5] Shorter or longer times may result in suboptimal uptake.
-
Degradation of Norepinephrine: Norepinephrine can be oxidized. Prepare your [³H]norepinephrine solution fresh and consider including an antioxidant like ascorbic acid in your assay buffer.
-
Inhibitor Concentration Too High in Control Wells: Ensure that the concentration of the inhibitor used to define non-specific uptake (e.g., desipramine) is sufficient to fully block the transporter without causing cell toxicity.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: I am getting variable IC50 values for the same compound across different experiments. What could be causing this inconsistency?
-
Answer: Poor reproducibility can undermine the validity of your findings. Several factors can contribute to this issue:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as transporter expression levels can change with excessive passaging.
-
Variability in Cell Health and Plating: Ensure consistent cell viability and even plating density across all wells. Clumped or unevenly distributed cells can lead to variable results.
-
Inconsistent Incubation Times: Use a precise and consistent incubation time for all samples, especially for the uptake termination step.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions of your test compounds.
-
Assay Temperature Fluctuations: Maintain a stable and appropriate temperature throughout the assay, as both binding and uptake are temperature-sensitive processes.[2]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and execution of norepinephrine reuptake inhibition experiments.
-
Question: Which cell line is best for my norepinephrine reuptake inhibition studies?
-
Answer: The choice of cell line depends on your specific research question.
-
HEK-293 cells stably expressing human NET (hNET-HEK293): This is a widely used model system that provides high levels of transporter expression, leading to a robust signal.[2][3] They are suitable for high-throughput screening.[6][7]
-
SK-N-BE(2)C human neuroblastoma cells: These cells endogenously express the human norepinephrine transporter and possess essential noradrenergic phenotypes, offering a more physiologically relevant model.[3][4]
-
MDCK cells stably expressing human NET (hNET-MDCK): This is another option for a genetically engineered cell line with stable NET expression.[8]
-
Rat brain synaptosomes: This preparation provides a model to study NET activity in its native neuronal environment, though it represents rodent transporters.[3]
-
-
Question: What are the advantages of using fluorescent probes over radioligands?
-
Answer: Fluorescent probes offer several advantages over traditional radioligands. They enable real-time analysis in live cells and can be used in techniques like confocal microscopy to visualize transporter distribution.[9][10] This allows for the study of real-time kinetics in live cells and cultured neurons.[9] However, radioligand binding assays are still considered a gold standard for determining binding affinity.
-
Question: How do I choose the right radioligand for my binding assay?
-
Answer: The most common radioligand for NET binding assays is [³H]nisoxetine.[1][2] It is a high-affinity NET inhibitor. For uptake assays, [³H]norepinephrine is the standard choice as it is the natural substrate for the transporter.[3]
-
Question: How should I analyze my data to determine the IC50 of an inhibitor?
-
Answer: To determine the half-maximal inhibitory concentration (IC50), you should perform a competition assay with a range of inhibitor concentrations. The resulting data should be plotted as the percentage of specific binding or uptake versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can then be fitted to the data using non-linear regression analysis to calculate the IC50 value.
Data Presentation
Table 1: IC50 Values of Common Norepinephrine Reuptake Inhibitors in Different Assay Systems
| Compound | hNET SK-N-BE(2)C (nM) | rNET Synaptosomes (nM) | hNET-HEK293 (nM) |
| Desipramine | 23.1 | 8.97 | 4.2 |
| Fluoxetine | 5020 | 688 | >10,000 |
| Citalopram | >10,000 | 4671 | >10,000 |
| Indatraline | 66.7 | 13.6 | 645 |
| RTI-229 | 797 | 21.0 | 935 |
| Data compiled from a study by Decker et al. (2018).[3] |
Table 2: Unbound Plasma Drug IC50 (IC50U) Values Based on Plasma and CSF DHPG as a Biomarker
| Drug | IC50U based on Plasma DHPG (nM) | IC50U based on CSF DHPG (nM) |
| Duloxetine | 0.973 | 1.22 |
| Atomoxetine | 0.136 | 2.72 |
| Edivoxetine | 0.041 | 0.794 |
| Data from a study on the pharmacodynamics of norepinephrine reuptake inhibition.[11] |
Experimental Protocols
Protocol 1: [³H]Norepinephrine Uptake Inhibition Assay in hNET-HEK293 Cells [3]
-
Cell Plating: On day 1, plate hNET-HEK293 cells at a density of 200,000 cells/well in 24-well plates pre-coated with 25 µg/mL polyethyleneimine (PEI). Incubate overnight at 37°C with 5% CO₂.
-
Assay Preparation: On day 2, remove the culture medium and gently wash the cells with 200 µL of Krebs-Ringer-HEPES (KRH) assay buffer. Add 150 µL of KRH assay buffer to each well.
-
Compound and Tracer Preparation:
-
Prepare a working stock of [³H]norepinephrine at 8 times the final desired concentration (e.g., 20 nM final concentration) in KRH assay buffer.
-
Prepare serial dilutions of the test compounds at 8 times the final desired concentration in KRH assay buffer containing 0.7% DMSO.
-
-
Assay Initiation: Initiate the assay by adding 25 µL of the [³H]norepinephrine working stock, 25 µL of the test compound dilutions, and 25 µL of 0.7% DMSO/KRH buffer (for total binding) or 25 µL of a high concentration of a known inhibitor like desipramine (e.g., 5 µM final concentration) for non-specific binding.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Assay Termination: Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with 250 µL of 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Protocol 2: [³H]Nisoxetine Radioligand Binding Assay [1]
-
Membrane Preparation: Prepare cell membranes from cells expressing the norepinephrine transporter.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes
-
[³H]nisoxetine (e.g., 1 nM final concentration)
-
Test compound at various concentrations or vehicle (for total binding)
-
A high concentration of a non-labeled NET inhibitor like desipramine (e.g., 1 µM) to determine non-specific binding.
-
-
Incubation: Incubate the plate for 120 minutes at 4°C.[1]
-
Filtration: Rapidly filter the contents of each well through a filter plate (e.g., GF/C) and wash several times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki of the test compound using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Norepinephrine signaling at the synapse and the mechanism of reuptake inhibition.
Caption: Workflow for a [³H]norepinephrine uptake inhibition assay.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells | RTI [rti.org]
- 5. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. researchgate.net [researchgate.net]
Stability issues and degradation products of Methyl(pentan-2-yl)amine hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Methyl(pentan-2-yl)amine hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents. As a secondary amine hydrochloride, it is susceptible to hydrolysis and oxidation.
Q2: What is the expected shelf-life of this compound in different solvents?
A2: The shelf-life is highly dependent on the storage conditions. In aqueous media at a neutral pH of 7.4, hydrolysis of the amine-hydrochloride bond can occur with a reported half-life of 14 days.[1] For long-term storage, anhydrous ethanol is a better choice, with studies showing greater than 95% purity retained over 24 months.[1] Nonpolar solvents can slow degradation but may lead to precipitation.[1]
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of secondary amines, the following degradation pathways are likely:
-
Hydrolysis: Cleavage of the amine hydrochloride in aqueous solution to yield Methyl(pentan-2-yl)amine free base and hydrochloric acid.
-
Oxidation: Oxidation of the secondary amine can lead to the formation of the corresponding N-oxide, hydroxylamine, or nitrone. Further oxidation can cause cleavage of the N-C bond, potentially forming pentan-2-one and methylamine.
-
N-Nitrosation: In the presence of nitrite salts under certain conditions, there is a potential for the formation of N-nitroso derivatives, which are often considered genotoxic impurities.[2][3]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is recommended to:
-
Use freshly prepared solutions whenever possible.
-
Store stock solutions in anhydrous ethanol at low temperatures (2-8 °C) and protected from light.
-
For aqueous solutions, use buffers to control the pH and consider the stability at the specific pH of your experiment.
-
Avoid exposure to strong oxidizing agents and high temperatures for extended periods.
-
When using humidity chambers for stability testing, avoid using saturated sodium nitrite solutions for humidity control, as this can lead to the formation of N-nitroso impurities.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of the compound. | Prepare fresh solutions. Check storage conditions (temperature, light, solvent). Perform a forced degradation study to identify potential degradation products. |
| Loss of compound concentration over time | Instability in the chosen solvent or at the experimental temperature. | Switch to a more stable solvent like anhydrous ethanol for stock solutions. For aqueous studies, evaluate stability at different pH values and temperatures to find optimal conditions. |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent. | Use a co-solvent to increase solubility. Ensure the storage temperature is appropriate, as solubility can decrease at lower temperatures. Nonpolar solvents, while slowing degradation, may increase the risk of precipitation.[1] |
| Inconsistent analytical results | Variability in solution stability or analytical method. | Ensure consistent solution preparation and storage procedures. Validate your analytical method to be stability-indicating. |
Quantitative Stability Data
| Compound | Solvent System | Storage Condition | Parameter | Value | Reference |
| This compound | Aqueous solution (pH 7.4) | Not specified | Half-life (Hydrolysis) | 14 days | [1] |
| This compound | Anhydrous Ethanol | 24 months | Purity Retained | >95% | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
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Methanol (HPLC grade)
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Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV/Vis or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep a separate aliquot with 1 mL of 1 M HCl.
-
Store the solutions at room temperature and at 60°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep a separate aliquot with 1 mL of 1 M NaOH.
-
Store the solutions at room temperature and at 60°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep a separate aliquot with 1 mL of 30% H₂O₂.
-
Store the solutions at room temperature, protected from light.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 60°C.
-
Place a solution of the compound (in a suitable solvent) in an oven at 60°C.
-
Withdraw samples at 1, 3, and 5 days.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Keep control samples protected from light.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. An example method would be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid for better peak shape).
-
If the compound lacks a strong UV chromophore, derivatization or detection by MS, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) is necessary.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Amine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the LC-MS/MS analysis of amine compounds.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of amine compounds.
Problem: My analyte signal is suppressed, and the baseline is noisy.
Possible Cause: High levels of phospholipids in the sample extract are a common cause of ion suppression and increased baseline noise, particularly in biological matrices like plasma and serum.[1] Phospholipids can co-elute with amine analytes and compete for ionization in the mass spectrometer source.
Solutions:
-
Optimize Sample Preparation: Employ a sample preparation technique specifically designed to remove phospholipids. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than simple protein precipitation (PPT).[1][2] Specialized phospholipid removal plates, such as HybridSPE, can also be highly effective.[1]
-
Chromatographic Separation: Modify your LC method to separate the amine analytes from the phospholipid-rich regions of the chromatogram. This can be achieved by adjusting the gradient profile or using a different stationary phase.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix-induced ion suppression.[3]
Problem: I'm observing poor peak shape (fronting or tailing) for my amine analytes.
Possible Causes:
-
Secondary Interactions with Residual Silanols: Basic amine compounds can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns, leading to peak tailing.
-
Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including fronting and splitting.
-
Matrix Overload: High concentrations of matrix components can overload the analytical column, affecting the peak shape of the analytes.
Solutions:
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can help to suppress the ionization of residual silanols and reduce their interaction with basic amines. However, be mindful of the column's pH stability range.
-
Use a Column with Low Silanol Activity: Employing an end-capped column or a column with a different stationary phase chemistry (e.g., a hybrid particle or polymeric column) can minimize secondary interactions.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve or dilute your final sample extract in a solvent that is similar in composition and strength to the initial mobile phase.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and improve peak shape.[4]
Problem: My results are not reproducible between different sample lots.
Possible Cause: This issue, often referred to as "relative matrix effect," occurs when the extent of ion suppression or enhancement varies between different sources or batches of the same matrix.
Solutions:
-
Thorough Method Validation: During method validation, assess the matrix effect using multiple lots of the biological matrix to understand the potential for variability.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to compensate for consistent matrix effects.
-
Robust Sample Cleanup: A more rigorous sample preparation method that effectively removes a wide range of matrix components can help to minimize lot-to-lot variability. SPE with a mixed-mode sorbent can be particularly effective for cleaning up complex matrices.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): A co-eluting SIL-IS is the most effective way to correct for variable matrix effects, as it experiences the same degree of suppression or enhancement as the analyte.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of quantification.[3] For amine compounds, common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method is the post-extraction spike experiment. In this experiment, a known amount of the analyte is added to a blank matrix extract and a pure solvent. The peak area of the analyte in the matrix extract is then compared to the peak area in the pure solvent. A significant difference in peak areas indicates the presence of matrix effects.
Q3: What is the best sample preparation technique to minimize matrix effects for amine compounds?
A3: The "best" technique depends on the specific amine, the matrix, and the required sensitivity. However, for biological matrices, techniques that effectively remove phospholipids are highly recommended. The table below provides a comparison of common techniques.
Q4: When should I consider using a derivatization agent for my amine analysis?
A4: Derivatization can be beneficial in several situations:
-
To improve chromatographic retention: For very polar amines that are poorly retained on reversed-phase columns.
-
To enhance ionization efficiency: To increase the sensitivity of the assay.
-
To move the analyte's retention time away from interfering matrix components.
-
To improve peak shape. [5]
Common derivatizing agents for amines include dansyl chloride, FMOC-Cl, and Dabsyl-Cl.[6]
Q5: How do I choose an appropriate internal standard for amine analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest.[3] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects, leading to accurate correction. If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not provide the same level of correction.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Amine Analysis in Biological Matrices
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Throughput | Method Development Effort |
| Protein Precipitation (PPT) | Low | High | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate | High |
| Phospholipid Removal Plates | Very High | High | High | Low to Moderate |
This table provides a general comparison. Actual performance may vary depending on the specific application.
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Amine Compounds from Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with the equilibration buffer) onto the cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of the acidic buffer to remove unretained matrix components.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids and other lipophilic interferences.
-
-
Elution: Elute the amine analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
Protocol 2: Generic Liquid-Liquid Extraction (LLE) for Amine Compounds from Plasma
-
Sample Preparation: To 500 µL of plasma in a centrifuge tube, add 50 µL of an internal standard solution.
-
pH Adjustment: Add 100 µL of a basic buffer (e.g., 1 M sodium carbonate) to deprotonate the amine analytes.
-
Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., methyl-tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture for 1-2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Generic Derivatization with Dansyl Chloride
-
Sample Preparation: To 100 µL of the sample extract (in a solvent compatible with the reaction), add 100 µL of a sodium carbonate/bicarbonate buffer (e.g., 100 mM, pH 9.5).
-
Derivatization Reagent: Add 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone).
-
Reaction: Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes).
-
Quenching: Add a small volume of a quenching reagent (e.g., 10% formic acid) to stop the reaction.
-
Analysis: The derivatized sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: A troubleshooting workflow for addressing common issues in LC-MS/MS analysis of amines.
Caption: A workflow for the quantitative evaluation of matrix effects using a post-extraction spike experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Reductive Amination for Secondary Amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of secondary amines via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of reductive amination for secondary amine synthesis?
Reductive amination is a powerful method for forming C-N bonds to create secondary and tertiary amines. The process involves two main steps:
-
Imine/Iminium Ion Formation: A primary amine reacts with a carbonyl compound (aldehyde or ketone) under neutral or slightly acidic conditions to form a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to form an imine.[1][2]
-
Reduction: The resulting imine or its protonated form, the iminium ion, is then reduced in situ by a reducing agent to yield the final secondary amine.[2][3]
This method is widely favored as it helps to prevent the over-alkylation issues commonly seen with direct alkylation of amines using alkyl halides.[4][5]
Q2: How do I choose the right reducing agent for my reaction?
The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the imine/iminium ion intermediate without significantly reducing the starting carbonyl compound.[6] Several common reducing agents are available, each with its own advantages:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent, particularly effective for the reductive amination of a wide range of aldehydes and ketones.[7] It is often the preferred choice due to its high yields and the formation of fewer side products.[8]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in mildly acidic conditions (pH 4-7), which are optimal for imine formation.[9] Its selectivity is pH-dependent; it reduces iminium ions much faster than carbonyls within this pH range.[5][9] However, it can generate toxic cyanide byproducts.[1]
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde or ketone, which can lower the yield of the desired amine.[1][5] It is more suitable for a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[7]
-
Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) is a green and efficient method.[1][10] It avoids stoichiometric boron-based reagents but may require specialized equipment for handling hydrogen gas.
Q3: Why is pH control important in reductive amination?
Maintaining the correct pH is crucial for balancing the two key steps of the reaction:
-
Imine Formation: This step is acid-catalyzed. A mildly acidic environment (typically pH 4-7) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the nucleophilic attack by the amine.[5][9]
-
Amine Nucleophilicity: If the pH is too low (too acidic), the starting amine will be protonated to form its non-nucleophilic ammonium salt, which will shut down the initial reaction with the carbonyl compound.[6][9]
Therefore, a delicate balance must be struck to ensure a sufficient rate of imine formation without deactivating the amine nucleophile.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incorrect pH: The reaction medium is either too acidic or too basic, inhibiting imine formation or deactivating the amine.[9] 2. Inactive Reagents: The reducing agent may have degraded due to improper storage or handling. 3. Poor Solubility: Reactants are not fully dissolved in the chosen solvent.[11] 4. Steric Hindrance: Bulky substituents on the amine or carbonyl compound are slowing down the reaction. 5. Electron-Withdrawing Groups: Electron-poor aryl amines or aldehydes can be less reactive.[11][12] 6. Amine Salt Starting Material: Using an amine salt (e.g., hydrochloride) without prior neutralization.[11] | 1. Optimize pH: Use a buffer system (e.g., acetic acid/acetate) to maintain the pH between 4 and 7.[9] For ketone reactions, a small amount of acetic acid can act as a catalyst.[7] 2. Use Fresh Reagents: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). 3. Change Solvent: Select a solvent in which all reactants are soluble. Common solvents include dichloroethane (DCE), tetrahydrofuran (THF), and methanol.[4][7] 4. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat the mixture. 5. Use a More Reactive Reducing Agent or Add a Lewis Acid: Consider a stronger, yet selective, reducing agent or use additives like Ti(OiPr)₄ to activate the carbonyl group.[12] 6. Free-Base the Amine: Neutralize the amine salt with a base (e.g., triethylamine) before adding it to the reaction mixture.[11] |
| Formation of Side Products | 1. Over-alkylation (Tertiary Amine Formation): The secondary amine product reacts with another molecule of the carbonyl compound and is further reduced.[5] 2. Alcohol Formation: The reducing agent is reducing the starting aldehyde or ketone.[1] 3. Aldol Condensation: The aldehyde or ketone self-condenses under the reaction conditions.[13] 4. Cyanide Adduct Formation: When using NaBH₃CN, cyanide can add to the iminium ion.[11] | 1. Control Stoichiometry: Use a slight excess of the amine relative to the carbonyl compound. A stepwise procedure (forming the imine first, then reducing) can also minimize this.[7] Consider non-acidic conditions to suppress tertiary amine formation.[14] 2. Use a More Selective Reducing Agent: Switch to NaBH(OAc)₃, which is highly selective for the imine over the carbonyl.[6][15] If using NaBH₄, add it after the imine has had sufficient time to form.[5] 3. Optimize Conditions: Slowly add the aldehyde to the reaction mixture at a slightly elevated temperature to favor rapid imine formation and hydrogenation over aldol condensation.[13] 4. Switch Reducing Agent: Use NaBH(OAc)₃ as an alternative to avoid cyanide-related byproducts.[5] |
| Difficult Purification | 1. Excess Starting Amine: Unreacted primary amine is difficult to separate from the secondary amine product. 2. Boron-Containing Impurities: Boron complexes can form with the amine product, making purification challenging.[16] 3. Acid-Sensitive Functional Groups: The workup or purification process (e.g., SCX chromatography) may cleave acid-labile groups like Boc protecting groups.[11] | 1. Scavenging Resins: Use a polymer-supported benzaldehyde resin to scavenge any excess primary amine from the reaction mixture.[11] 2. Aqueous Workup: Perform an aqueous basic wash (e.g., with NaOH solution) during workup to break down boron-amine complexes.[16] 3. Modify Purification: Disable the SCX purification step if acid-sensitive groups are present and consider alternative purification methods like standard silica gel chromatography with a suitable eluent system.[11] |
Experimental Protocols & Visualizations
General One-Pot Reductive Amination Protocol using NaBH(OAc)₃
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To a solution of the aldehyde or ketone (1.0 mmol) in an appropriate solvent (e.g., 1,2-dichloroethane (DCE), 10 mL), add the primary amine (1.1 mmol).
-
Imine Formation: If reacting a ketone, add acetic acid (1.1 mmol). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The formation can be monitored by techniques like TLC or GC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the stirred solution. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Diagrams
Caption: General mechanism of secondary amine synthesis via reductive amination.
Caption: A logical workflow for troubleshooting common reductive amination issues.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. google.com [google.com]
Technical Support Center: Preclinical Cardiovascular Risk Assessment at High Doses
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the assessment of cardiovascular risks at high doses in preclinical models.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess cardiovascular risk at high doses in preclinical studies?
A1: Assessing cardiovascular risk at high doses is crucial for several reasons. It helps establish a drug candidate's safety margin, identify potential target organs for toxicity, and define a safe starting dose for human clinical trials.[1][2] High-dose studies can unmask toxicities that may not be apparent at therapeutic doses and are essential for meeting regulatory requirements, such as those outlined in the ICH S7A and S7B guidelines.[2][3][4] Early identification of cardiovascular liabilities can prevent costly failures in later stages of drug development and protect patient safety in clinical trials.[5][6][7]
Q2: What are the primary cardiovascular risks observed with high-dose drug administration in preclinical models?
A2: High-dose administration can lead to a range of cardiovascular toxicities. The most common risks include electrophysiological disturbances like QT interval prolongation and arrhythmias, hemodynamic changes such as hypertension or hypotension, and direct myocardial injury leading to heart failure.[8][9] Some compounds can also cause structural changes like cardiac hypertrophy or valvulopathy.[9] The specific risk often depends on the drug's mechanism of action.[10] For example, many kinase inhibitors are associated with hypertension and left ventricular dysfunction.[8]
Q3: What is the difference between a safety pharmacology study and a toxicology study for assessing cardiovascular risk?
A3: Safety pharmacology studies are designed to detect undesirable pharmacodynamic effects on major physiological systems (cardiovascular, respiratory, central nervous system) and are typically acute functional assessments.[1][2] They are crucial for identifying risks before first-in-human trials.[3] In contrast, toxicology studies are designed to identify target organs of toxicity over a longer duration and at a wider range of doses, focusing on histopathological and morphological changes in addition to functional endpoints.[1][4] While ECGs may be recorded during toxicology studies, the quality and quantity of data are often insufficient for a detailed QT interval assessment as expected from dedicated safety pharmacology studies.[11]
Q4: Which animal models are most appropriate for high-dose cardiovascular risk assessment?
A4: The choice of animal model depends on the specific research question and the drug's target. Rodents (rats, mice) are often used for early screening and mechanistic studies due to cost and availability.[12][13] However, for definitive cardiovascular safety testing, larger non-rodent species like dogs (especially for QT assessment) and non-human primates are preferred as their cardiovascular physiology is more comparable to humans.[4][9] Genetically engineered models can also be valuable for studying specific pathways or disease states.[14][15]
Troubleshooting Guides
Issue 1: Unexpected QT Prolongation in an In Vivo Study
Q: We observed significant QT interval prolongation in our high-dose telemetry study in dogs, but our in vitro hERG assay was negative. How should we interpret this?
A: This discrepancy can arise from several factors:
-
Multiple Ion Channel Effects: The drug may be affecting other cardiac ion channels besides hERG (IKr), such as those responsible for the late sodium current (late INa) or the slow delayed-rectifier current (IKs).[4] A standalone hERG assay has limitations, and a more integrated approach assessing multiple ion channels, as suggested by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, is more predictive.[5]
-
Metabolite Effects: The parent drug might be inactive, but an in vivo metabolite could be a potent hERG blocker or affect other channels. Consider running the hERG assay with known major metabolites.
-
Hemodynamic Effects: The drug could be causing secondary physiological changes, such as altered heart rate, blood pressure, or autonomic tone, which can indirectly affect the QT interval.[2] Analyze the complete hemodynamic profile from your telemetry data.
-
Electrolyte Imbalance: High doses of a compound can sometimes induce electrolyte disturbances (e.g., hypokalemia), which can prolong the QT interval. Check plasma electrolyte levels in your study animals.
Recommended Action:
-
Conduct a broader in vitro ion channel screen (including Nav1.5, Cav1.2, KvLQT1/minK) as part of a CiPA-style assessment.[5]
-
Perform patch-clamp assays on the major metabolites of the drug candidate.
-
Carefully conduct an exposure-response analysis to correlate drug concentration with the observed QT changes.[3]
Issue 2: Drug-Induced Hypertension in Rodent Models
Q: Our compound causes a significant, dose-dependent increase in blood pressure in spontaneously hypertensive rats (SHR). What is the mechanism, and how can we mitigate this?
A: Drug-induced hypertension in preclinical models is a common finding, particularly with certain classes of drugs like kinase inhibitors that target pathways such as VEGF.[8][16]
Potential Mechanisms:
-
Vasoconstriction: The drug may directly cause constriction of blood vessels.[16]
-
Sympathetic Nervous System Activation: The compound could be stimulating the sympathetic nervous system, leading to increased heart rate and vascular resistance.[17]
-
Renin-Angiotensin System (RAS) Activation: The drug might be activating the RAS, leading to fluid retention and vasoconstriction.[18]
-
Nitric Oxide (NO) Inhibition: Inhibition of endothelial nitric oxide synthase (eNOS) can lead to reduced vasodilation and increased blood pressure, a mechanism seen in L-NAME-induced hypertension models.[17]
Troubleshooting & Mitigation Strategy:
-
Investigate the Mechanism: Use specific pharmacological antagonists for the sympathetic system (e.g., beta-blockers) or the RAS (e.g., ACE inhibitors) to see if the hypertensive effect is blunted.
-
Assess Endothelial Function: Evaluate markers of endothelial function to check for NO pathway involvement.
-
Select an Appropriate Model: The SHR model is genetically hypertensive.[19] To confirm the drug effect is not model-specific, test the compound in a normotensive strain (e.g., Wistar-Kyoto) or a different hypertension model, such as a DOCA-salt model.[20]
-
Structural Modification: If the hypertension is target-related, medicinal chemistry efforts may be needed to design analogs with a reduced effect on blood pressure while retaining efficacy.
Issue 3: Interpreting Cardiac Biomarker Data
Q: We've seen a slight elevation in cardiac troponin I (cTnI) at the highest dose in our rat toxicology study, but no corresponding histopathological findings. Is this clinically relevant?
A: Elevated troponins are sensitive and specific markers of myocardial injury.[21] However, interpreting minor elevations without corresponding pathology can be challenging.
Possible Interpretations & Next Steps:
-
Subclinical Myocardial Injury: The troponin release may indicate a low level of cardiomyocyte damage that is below the detection limit of routine histopathology.[22] Troponins are considered good biomarkers for detecting minor necrosis in its early stages.[22]
-
Transient Effect: The injury might be transient and reversible, especially if it only occurs at peak drug concentration (Cmax).
-
Functional Impairment: The damage, while not structurally obvious, could lead to functional deficits. It is recommended to correlate biomarker data with functional assessments like echocardiography to check for changes in cardiac function (e.g., ejection fraction).[23][24]
-
Other Biomarkers: Analyze other cardiac biomarkers to build a more complete picture. Natriuretic peptides (BNP or NT-proBNP) can indicate cardiac stress or heart failure.[21][23] Novel biomarkers like myeloperoxidase (MPO) or SERPINA3 and THBS1 are also being investigated for early detection of cardiotoxicity.[21][25]
Recommended Action:
-
Conduct more sensitive analyses, such as electron microscopy, on cardiac tissue to look for ultrastructural changes (e.g., mitochondrial injury).[26]
-
In future studies, collect blood samples at multiple time points to understand the kinetics of troponin release and recovery.
-
Integrate functional cardiac imaging (echocardiography) into the study design to link biomarker changes with functional outcomes.[24]
Data Presentation: Key Cardiovascular Parameters
Table 1: Common Preclinical Cardiovascular Assessments and Key Parameters
| Assessment Type | Model | Key Parameters Monitored | Potential Adverse Finding at High Doses |
| In Vitro Electrophysiology | hERG-expressing cells, iPSC-Cardiomyocytes | IC50 for ion channel block (hERG, Nav1.5, Cav1.2) | Low IC50 for hERG (IKr) block |
| iPSC-Cardiomyocytes (MEA) | Field Potential Duration (FPD), Beat Rate | FPD prolongation, proarrhythmic events (EADs) | |
| In Vivo Hemodynamics & ECG | Conscious, telemetered Dog, NHP, Rat | Blood Pressure, Heart Rate, ECG Intervals (PR, QRS, QT) | Sustained hypertension/hypotension, QT prolongation |
| Cardiac Function | Rodents, Large Animals (Echocardiography) | Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), Wall Thickness | Decrease in LVEF/FS, cardiac hypertrophy |
| Biomarkers | Any | Cardiac Troponins (cTnI, cTnT), Natriuretic Peptides (BNP, NT-proBNP) | Increased plasma/serum levels |
Table 2: Interpreting ECG Changes in Preclinical Toxicology
| ECG Parameter | Potential Toxicological Interpretation | Associated Risk |
| PR Interval Prolongation | Delayed atrioventricular (AV) conduction | Risk of heart block |
| QRS Duration Widening (>100 ms) | Blockade of fast sodium channels (Nav1.5), slowed ventricular conduction[4][27] | Risk of ventricular dysrhythmias[27] |
| QTc Interval Prolongation | Delayed ventricular repolarization (often via hERG block) | Risk of Torsades de Pointes (TdP) |
| Tall R wave in aVR / Right Axis Deviation | Characteristic of fast sodium channel blockade[27] | High risk of major toxicity |
Experimental Protocols
Protocol 1: In Vitro hERG Inhibition Assay by Patch-Clamp
Objective: To determine the inhibitory concentration (IC50) of a test compound on the hERG (IKr) potassium channel, a key indicator of proarrhythmic risk.[5]
Methodology:
-
Cell Culture: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel. Culture cells under standard conditions (37°C, 5% CO2).
-
Electrophysiology Setup: Employ an automated or manual patch-clamp system. Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Voltage Clamp Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV for 3 seconds. The peak outward "tail current" during this repolarizing step is measured, as it reflects the recovery of channels from inactivation and is a reliable measure of the hERG current.
-
-
Compound Application:
-
Establish a stable baseline recording of the hERG tail current.
-
Apply increasing concentrations of the test compound (e.g., 0.01, 0.1, 1, 10, 100 µM) via a perfusion system, allowing the current to reach a steady state at each concentration.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., E-4031, a potent hERG blocker).
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo Cardiovascular Telemetry in Conscious Animals
Objective: To continuously monitor cardiovascular parameters (ECG, blood pressure, heart rate) in a conscious, freely moving animal to assess the functional effects of a high-dose compound.[24]
Methodology:
-
Animal Model: Typically, beagle dogs or cynomolgus monkeys are used. Animals should be acclimated to the laboratory environment and jacketed external telemetry (JET) systems if used.[2]
-
Telemetry Implantation:
-
Surgically implant a telemetry device under sterile conditions and appropriate anesthesia.
-
The blood pressure catheter is placed in a major artery (e.g., carotid or femoral), and ECG leads are placed subcutaneously to approximate a Lead II configuration.
-
Allow for a sufficient recovery period (at least 2 weeks) post-surgery.
-
-
Study Design:
-
Use a crossover or parallel-group design with an appropriate number of animals (e.g., n=4-8 per group). Each animal should serve as its own control.
-
Acquire at least 24 hours of baseline data before dosing.
-
Administer the test compound at multiple doses (e.g., low, mid, high) and a vehicle control. The high dose should be based on previous toxicology studies to represent a multiple of the expected therapeutic exposure.
-
-
Data Acquisition:
-
Record data continuously from the pre-dose period until at least 24 hours post-dose.
-
Use a validated data acquisition system (e.g., DSI Ponemah).[28]
-
-
Data Analysis:
-
Extract data at relevant time points, especially around the Cmax of the drug.
-
Calculate time-averaged values for heart rate (HR) and mean arterial pressure (MAP).
-
Analyze ECG intervals (PR, QRS, QT). The QT interval must be corrected for heart rate (QTc), using a study-specific correction formula (e.g., Van de Water's) or an individual animal correction.
-
Compare post-dose data to time-matched baseline data for statistical significance.
-
Conduct an exposure-response analysis, correlating plasma concentrations of the drug with cardiovascular changes.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Preclinical workflow for assessing cardiovascular risk.
Caption: Doxorubicin-induced cardiotoxicity signaling pathways.
References
- 1. fda.gov [fda.gov]
- 2. altasciences.com [altasciences.com]
- 3. insights.inotiv.com [insights.inotiv.com]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. reprocell.com [reprocell.com]
- 7. revvity.com [revvity.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intra- and intercellular signaling pathways associated with drug-induced cardiac pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Translational In Vivo Models for Cardiovascular Diseases [pubmed.ncbi.nlm.nih.gov]
- 13. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. ccij-online.org [ccij-online.org]
- 23. researchgate.net [researchgate.net]
- 24. In vivo exploration of cardiovascular diseases [cardiomedex.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. litfl.com [litfl.com]
- 28. endpointpreclinical.com [endpointpreclinical.com]
Technical Support Center: Minimizing Side Effects of Methyl(pentan-2-yl)amine hydrochloride in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side effects when using Methyl(pentan-2-yl)amine hydrochloride, also commonly known as 1,3-dimethylamylamine (DMAA), in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic stimulant. Its primary mechanism of action involves increasing the release of the neurotransmitters dopamine and norepinephrine in the brain, leading to increased alertness, energy, and focus.
Q2: What are the most common side effects observed in animal models treated with this compound?
The most frequently reported side effects fall into two main categories:
-
Cardiovascular: Increased heart rate (tachycardia) and elevated blood pressure are common.[1][2][3][4][5][6] At higher doses, more severe effects such as cardiac arrhythmias may occur.[7][8]
-
Neurological: These can range from restlessness and tremors to more severe effects like hyperthermia (elevated body temperature) and, at high doses, seizures and neurotoxicity.[9][10][11] Neurotoxicity can manifest as damage to neurons and glial cells.
Q3: Are there any known ways to mitigate the cardiovascular side effects?
Yes, several strategies can be employed:
-
Dose Optimization: The cardiovascular effects of DMAA are dose-dependent.[2][4][12][13] Using the lowest effective dose can significantly reduce the risk of adverse cardiovascular events.
-
Co-administration of Antagonists: In research settings, the use of specific receptor antagonists has been explored. For instance, dopamine and serotonin receptor antagonists have shown potential in reversing cardiac arrhythmias induced by stimulants in animal models.
-
Cardiovascular Monitoring: Continuous monitoring of heart rate and blood pressure allows for early detection of adverse effects, enabling intervention before they become severe.
Q4: How can the risk of neurotoxicity be minimized?
-
Temperature Control: Hyperthermia is a key factor in the neurotoxicity of stimulants.[10] Maintaining the animal's core body temperature within a normal physiological range can be neuroprotective. This can be achieved through environmental temperature control or other cooling methods.
-
Neuroprotective Agents: Pre-treatment with certain compounds has been shown to reduce the neurotoxic effects of amphetamine-like substances in animal models. These include NMDA receptor antagonists (e.g., memantine) and α7 nicotinic acetylcholine receptor (nAChR) antagonists.[9]
-
Antioxidants: Since oxidative stress is a mechanism of neurotoxicity, the use of antioxidants could potentially offer protection.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality
| Potential Cause | Troubleshooting Steps |
| Cardiovascular Crisis | - Review the dosage administered. Was it within the established safe range for the animal model? - Monitor cardiovascular parameters (heart rate, blood pressure) in subsequent animals to identify acute changes. - Consider reducing the dose or the rate of administration. |
| Severe Hyperthermia | - Monitor core body temperature throughout the experiment. - Implement cooling measures if body temperature rises significantly (e.g., cooling pads, reducing ambient temperature). - Ensure animals are not housed in an overly warm environment.[10] |
| Seizures | - Observe animals closely for signs of seizure activity (e.g., clonus, tonic-clonic movements).[14] - If seizures are observed, consider reducing the dose in future experiments. - Have a plan for humane euthanasia if seizures are severe and prolonged. |
| Administration Error | - Verify the concentration of the dosing solution. - Review the administration technique to ensure accuracy and avoid accidental overdose. |
Issue 2: Abnormal Behavior (Hyperactivity, Stereotypy, Seizures)
| Potential Cause | Troubleshooting Steps |
| Excessive CNS Stimulation | - This is an expected effect of the drug, but extreme hyperactivity or stereotyped (repetitive, purposeless) behaviors may indicate an excessive dose. - Reduce the dose to a level that achieves the desired experimental effect without causing excessive behavioral changes. |
| Seizure Activity | - Familiarize yourself with the stages of seizures in rodents to accurately identify them.[14][15] - If seizures occur, this is a sign of significant neurotoxicity. The dose should be lowered in subsequent experiments. - For studies where seizures are an expected outcome, ensure a clear endpoint for euthanasia is defined in the protocol to minimize suffering.[14] |
| Stress/Pain | - Ensure proper handling and restraint techniques to minimize stress, which can exacerbate the effects of stimulants. |
Issue 3: Significant Weight Loss or Reduced Food/Water Intake
| Potential Cause | Troubleshooting Steps |
| Appetite Suppression | - Monitor food and water intake daily. - Provide highly palatable and easily accessible food and water sources. - Consider administering the compound at a time of day that is less likely to interfere with the animal's primary feeding period. |
| General Malaise | - Perform regular health checks to look for other signs of distress or illness. - If weight loss is severe, consult with a veterinarian. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound (DMAA) on Cardiovascular Parameters in Animal Models (Illustrative)
| Dose (mg/kg) | Change in Systolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) | Observed Adverse Effects |
| Low (e.g., 1-5) | Minimal to slight increase | Minimal to slight increase | Generally well-tolerated |
| Moderate (e.g., 5-25) | Moderate increase[12] | Moderate increase | Restlessness, mild hyperthermia |
| High (e.g., >25) | Significant increase[12] | Significant increase | Pronounced hyperthermia, stereotypy, potential for arrhythmias |
Note: This table is illustrative and based on findings for DMAA and related compounds. Actual values will vary depending on the animal species, strain, and experimental conditions.
Experimental Protocols
Protocol 1: Administration of this compound to Rodents
-
Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Ensure the final concentration allows for the desired dose to be administered in an appropriate volume (e.g., 5-10 ml/kg for oral gavage in rats).
-
-
Route of Administration:
-
Oral (gavage): The most common route for controlled dosing. Use a proper-sized gavage needle to avoid injury.
-
Intraperitoneal (IP): Offers rapid absorption. Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
-
Dose and Volume:
-
Calculate the dose based on the animal's most recent body weight.
-
Adhere to recommended maximum injection volumes for the chosen route and species.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 1-2 hours post-dosing for any immediate adverse reactions.
-
Monitor for changes in behavior, posture, and activity levels.
-
Protocol 2: Assessment of Neurotoxicity via Histology
-
Tissue Collection:
-
At the designated experimental endpoint, euthanize the animal according to the approved protocol.
-
Perfuse the animal transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the brain and post-fix in the same fixative.
-
-
Tissue Processing:
-
Cryoprotect the brain tissue (e.g., in a sucrose solution).
-
Section the brain using a cryostat or vibratome.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general assessment of cellular morphology and identification of neuronal necrosis.[16]
-
Cresyl Violet (Nissl Staining): To visualize neuronal cell bodies and assess for neuronal loss.
-
Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP): To identify reactive astrocytes (astrogliosis), a marker of neuroinflammation and injury.[16]
-
-
Microscopy and Analysis:
-
Examine the stained sections under a light microscope.
-
Quantify neuronal loss and astrogliosis in specific brain regions of interest (e.g., striatum, hippocampus).
-
Visualizations
Caption: Signaling pathway of stimulant-induced neurotoxicity.
Caption: Troubleshooting workflow for adverse events.
References
- 1. Impact of a Dietary Supplement Containing 1,3-Dimethylamylamine on Blood Pressure and Bloodborne Markers of Health: a 10-Week Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-DMAA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. bfr.bund.de [bfr.bund.de]
- 5. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 1,3-dimethylamylamine and caffeine alone or in combination on heart rate and blood pressure in healthy men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulant Drugs of Abuse and Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Seizures – Rat Guide [ratguide.com]
- 10. Amphetamine- and methamphetamine-induced hyperthermia: Implications of the effects produced in brain vasculature and peripheral organs to forebrain neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-Induced Hyperthermia Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. mdpi.com [mdpi.com]
- 14. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 15. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Pharmacological Analysis: Methyl(pentan-2-yl)amine Hydrochloride vs. Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of Methyl(pentan-2-yl)amine hydrochloride, also commonly known as 1,3-dimethylamylamine (DMAA), and the well-characterized psychostimulant, amphetamine. The following sections present a side-by-side comparison of their mechanisms of action, receptor and transporter interactions, and pharmacokinetic profiles, supported by available experimental data.
Executive Summary
Both this compound and amphetamine are sympathomimetic amines that exert their stimulant effects primarily through interactions with monoamine transporters. While amphetamine's pharmacology is extensively documented, research on this compound is less comprehensive. This guide synthesizes the available data to facilitate a direct comparison for research and drug development purposes.
Mechanism of Action
Amphetamine is a potent central nervous system (CNS) stimulant. Its primary mechanism of action involves increasing the synaptic levels of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1] Amphetamine achieves this by acting as a substrate for the respective monoamine transporters (DAT, NET, and SERT), leading to competitive inhibition of neurotransmitter reuptake and promoting reverse transport (efflux) of neurotransmitters from the presynaptic neuron into the synaptic cleft.[2] Additionally, amphetamine can disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2).
This compound (DMAA) also functions as a stimulant by increasing the levels of norepinephrine and dopamine.[3] Recent studies have confirmed that DMAA is a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4][5] Similar to amphetamine, DMAA has been shown to induce DAT endocytosis, suggesting a substrate-like interaction with the transporter.[4][5]
Quantitative Comparison of Transporter Interactions
The following table summarizes the available quantitative data on the interaction of this compound and amphetamine with the dopamine and norepinephrine transporters.
| Compound | Transporter | Assay Type | Value | Reference |
| This compound | Norepinephrine Transporter (NET) | Inhibition (IC₅₀) | 0.41 µM | [4] |
| Dopamine Transporter (DAT) | Inhibition (IC₅₀) | 29 µM | [4] | |
| Dopamine Transporter (DAT) | Inhibition (IC₅₀) | 106 µM | [4] | |
| d-Amphetamine | Norepinephrine Transporter (NET) | Inhibition (Kᵢ) | ~0.1 µM | [1] |
| Dopamine Transporter (DAT) | Inhibition (Kᵢ) | ~0.6 µM | [1] |
Note: IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibition constant) are both measures of a drug's potency in inhibiting a biological function. Lower values indicate higher potency. The significant discrepancy in the reported IC₅₀ values for DMAA at the DAT may be due to different experimental conditions.
Pharmacokinetic Profiles
A comparative overview of the pharmacokinetic parameters of both compounds is presented below.
| Parameter | This compound | Amphetamine | Reference |
| Bioavailability | Not explicitly determined, but orally active | >75% (oral) | [3] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 3-5 hours (25 mg oral dose) | 1-3 hours (oral) | [6] |
| Terminal Half-Life (t₁/₂) | 8.45 ± 1.9 hours (25 mg oral dose) | d-amphetamine: ~9-11 hours; l-amphetamine: ~11-14 hours | [6] |
| Volume of Distribution (Vd) | 236 ± 38 L (25 mg oral dose) | ~4 L/kg | [6] |
| Metabolism | Primarily excreted unchanged | Extensively metabolized by CYP2D6 | [3] |
| Elimination | Renal | Renal, pH-dependent | [3] |
Experimental Protocols
Neurotransmitter Transporter Uptake Assay (using [³H]Dopamine)
This protocol is designed to measure the inhibition of dopamine uptake by a test compound in synaptosomes or cells expressing the dopamine transporter (DAT).
Materials:
-
Synaptosomes or DAT-expressing cells
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]Dopamine (radioligand)
-
Test compound (e.g., this compound or amphetamine)
-
Nomifensine or cocaine (for determining non-specific uptake)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Preparation of Synaptosomes/Cells: Isolate synaptosomes from rodent striatal tissue or culture DAT-expressing cells to a suitable confluency.[7][8]
-
Incubation: Pre-incubate aliquots of the synaptosomal preparation or cell suspension with varying concentrations of the test compound or vehicle in KRH buffer for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 10 nM).
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like nomifensine or cocaine) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Norepinephrine Transporter (NET) Binding Assay (using [³H]Nisoxetine)
This protocol is used to determine the binding affinity of a test compound to the norepinephrine transporter.
Materials:
-
Membrane preparations from cells expressing NET or from specific brain regions (e.g., cortex)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
[³H]Nisoxetine (radioligand)
-
Test compound (e.g., this compound or amphetamine)
-
Desipramine (for determining non-specific binding)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Prepare cell membranes from NET-expressing cells or brain tissue homogenates.[9]
-
Incubation: In a 96-well plate, incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [³H]Nisoxetine in binding buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of desipramine) from the total binding. Analyze the data using non-linear regression to determine the Kᵢ value of the test compound.
Signaling Pathways
The primary signaling pathway affected by both this compound and amphetamine is the monoaminergic system, particularly the dopaminergic and noradrenergic pathways. The following diagram illustrates the principal mechanism of action at the presynaptic terminal.
References
- 1. d-nb.info [d-nb.info]
- 2. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [app.jove.com]
- 9. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quality Control of N-methylpentan-2-amine HCl: Validating a New HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a traditional Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quality control of N-methylpentan-2-amine HCl. The information presented herein is based on established analytical principles and follows the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]
N-methylpentan-2-amine HCl is an aliphatic amine, a class of compounds that typically lacks a significant UV chromophore, making direct analysis by HPLC-UV challenging.[4] To overcome this, the proposed HPLC-UV method incorporates a pre-column derivatization step to attach a UV-active molecule to the analyte, enabling sensitive and specific detection. This guide details the validation of this new method, presenting its performance against an alternative analytical technique and providing the necessary experimental protocols for replication.
Methodology Comparison
The quality control of N-methylpentan-2-amine HCl requires a robust and reliable analytical method. Below, we compare a novel HPLC-UV method with a conventional GC-FID method. Both methods employ a derivatization step to enhance analyte detection.
Table 1: Comparison of Analytical Method Parameters
| Parameter | HPLC-UV Method with Derivatization | GC-FID Method with Derivatization |
| Principle | Separation based on polarity after derivatization to introduce a UV chromophore. | Separation based on volatility and boiling point after derivatization to improve thermal stability. |
| Instrumentation | High-Performance Liquid Chromatograph with UV Detector | Gas Chromatograph with Flame Ionization Detector |
| Derivatizing Agent | Dansyl Chloride | Trifluoroacetic Anhydride (TFAA) |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | Acetonitrile/Water Gradient | Inert Carrier Gas (e.g., Helium, Nitrogen) |
| Detection | UV Absorbance (e.g., 254 nm) | Flame Ionization |
| Primary Use | Assay, Impurity Profiling | Assay, Volatile Impurity Analysis |
Experimental Protocols
Detailed methodologies for both the proposed HPLC-UV method and the comparative GC-FID method are provided below. These protocols are designed to meet the stringent requirements of pharmaceutical quality control.
Protocol 1: HPLC-UV Method with Pre-Column Derivatization
1. Objective: To quantify N-methylpentan-2-amine HCl and assess its purity.
2. Reagents and Materials:
-
N-methylpentan-2-amine HCl Reference Standard
-
Dansyl Chloride
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Sodium Bicarbonate
-
Hydrochloric Acid (0.1 N)
-
C18 HPLC Column
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-methylpentan-2-amine HCl reference standard in 0.1 N HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the N-methylpentan-2-amine HCl sample in 0.1 N HCl to a known concentration.
4. Derivatization Procedure:
-
To 1 mL of each standard and sample solution, add 2 mL of 100 mM sodium bicarbonate buffer.
-
Add 2 mL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 45 minutes.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
0-15 min: 50% A to 90% A
-
15-20 min: 90% A
-
20-25 min: 90% A to 50% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Protocol 2: GC-FID Method with Derivatization
1. Objective: To provide an alternative method for the quantification of N-methylpentan-2-amine HCl.
2. Reagents and Materials:
-
N-methylpentan-2-amine HCl Reference Standard
-
Trifluoroacetic Anhydride (TFAA)
-
Methylene Chloride (GC Grade)
-
Sodium Sulfate (Anhydrous)
-
DB-5 Capillary GC Column
3. Standard and Sample Preparation:
-
Standard and Sample Solutions: Prepare standard and sample solutions of N-methylpentan-2-amine HCl in methylene chloride at appropriate concentrations.
4. Derivatization Procedure:
-
To 1 mL of the standard or sample solution, add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methylene chloride.
5. Chromatographic Conditions:
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a flow rate of 1 mL/min
-
Injection Volume: 1 µL (split mode)
Method Validation Workflow
The validation of any new analytical method is critical to ensure its suitability for its intended purpose. The following diagram illustrates the logical workflow for the validation of the proposed HPLC-UV method, in accordance with ICH guidelines.[1][5][6]
Caption: Workflow for HPLC-UV method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as mandated by ICH guidelines.[1][3] These criteria should be met to declare the new HPLC-UV method as validated.
Table 2: Validation Parameters for the Proposed HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be free of interference from placebo, impurities, and degradation products. Peak purity index > 0.99. | To ensure the method is selective for the analyte of interest.[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. | To demonstrate a proportional relationship between analyte concentration and instrument response.[1] |
| Range | The specified range over which the method is linear, accurate, and precise. | To define the upper and lower concentration limits of the method. |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels. | To assess the closeness of the test results to the true value.[1] |
| Precision | To measure the degree of scatter between a series of measurements.[6] | |
| Repeatability | RSD ≤ 2.0% for six replicate injections. | To show precision over a short time interval under the same conditions.[6] |
| Intermediate Precision | RSD ≤ 2.0% for analyses on different days and by different analysts. | To demonstrate the method's reproducibility within the same laboratory.[6] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C). RSD should remain within acceptable limits. | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] |
Conclusion
The proposed HPLC-UV method with pre-column derivatization presents a viable and robust strategy for the quality control of N-methylpentan-2-amine HCl. While GC-FID offers a suitable alternative, HPLC-UV often provides greater flexibility for the analysis of non-volatile impurities and can be more readily available in many quality control laboratories. The successful validation of this HPLC-UV method, following the protocols and acceptance criteria outlined in this guide, will ensure that it is fit for its intended purpose, providing accurate and reliable data for product release and stability studies.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. biopharminternational.com [biopharminternational.com]
Cross-Reactivity of Methyl(pentan-2-yl)amine Hydrochloride in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Methyl(pentan-2-yl)amine hydrochloride, also known as 1,3-dimethylbutylamine (DMBA), in common immunoassays used for drug screening. As a synthetic stimulant structurally related to other amphetamine-like compounds, understanding its potential to cause false-positive results is critical for accurate toxicological assessment and in the development of specific detection methods. This document presents a comparison of its cross-reactivity with other relevant stimulants, supported by experimental data and detailed methodologies.
Executive Summary
This compound (DMBA) is a synthetic stimulant that has been identified in dietary supplements. Its structural similarity to amphetamine and other stimulants, such as 1,3-dimethylamylamine (DMAA) and methylhexanamine, leads to significant cross-reactivity in immunoassays designed to detect amphetamines. This cross-reactivity can result in false-positive screening results, necessitating more specific confirmatory testing like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide outlines the extent of this cross-reactivity in widely used immunoassay platforms and provides detailed protocols for assessing such interferences.
Data Presentation: Cross-Reactivity of Stimulants in Amphetamine Immunoassays
The following table summarizes the cross-reactivity of this compound (DMBA) and other structurally related compounds in two common amphetamine immunoassay platforms. The data is compiled from various studies and is presented as the minimum concentration of the compound required to produce a positive result or the percentage of cross-reactivity relative to d-amphetamine.
| Compound | Alternative Names | EMIT® II Plus Amphetamines Assay | CEDIA® DAU Amphetamine/Ecstasy Assay |
| This compound | 1,3-Dimethylbutylamine (DMBA) | Positive (Concentration-dependent) | Positive (Concentration-dependent) |
| 1,3-Dimethylamylamine | DMAA, Methylhexanamine | Positive at ~6.0 mg/L[1] | Data Not Widely Available |
| 3,4-Methylenedioxyamphetamine | MDA | High Cross-Reactivity | 113%[2] |
| 3,4-Methylenedioxymethamphetamine | MDMA | Variable Cross-Reactivity | 199%[2] |
| 3,4-Methylenedioxyethylamphetamine | MDEA | Variable Cross-Reactivity | 207%[2] |
| d-Amphetamine | Dextroamphetamine | 100% (Calibrator) | 100% (Calibrator) |
| d-Methamphetamine | Dextromethamphetamine | High Cross-Reactivity | High Cross-Reactivity |
Note: The cross-reactivity of DMBA is known to occur, but specific percentage values are not consistently reported across a wide range of commercial immunoassays in the reviewed literature. The term "Positive (Concentration-dependent)" indicates that these compounds have been documented to cause false-positive results, with the likelihood of a positive result increasing with the concentration of the compound in the sample.
Experimental Protocols
Accurate assessment of immunoassay cross-reactivity is crucial for validating screening results. The following are detailed methodologies for conducting such studies.
Immunoassay Cross-Reactivity Screening Protocol (Spiking Study)
This protocol outlines the procedure for determining the cross-reactivity of a compound in a specific immunoassay using spiked urine samples.
a. Materials:
-
Drug-free human urine pool
-
Certified reference standard of this compound and other compounds of interest
-
Commercial immunoassay kits (e.g., EMIT® II Plus Amphetamines Assay, CEDIA® DAU Amphetamine/Ecstasy Assay)
-
Automated clinical chemistry analyzer (e.g., Siemens Viva-E, Roche Cobas c)
-
Calibrators and controls provided with the immunoassay kits
-
Pipettes and other standard laboratory equipment
b. Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of each test compound in a suitable solvent (e.g., methanol, deionized water).
-
Serial Dilutions: Perform serial dilutions of the stock solutions to create a range of concentrations to be tested.
-
Spiking of Urine Samples: Spike aliquots of the drug-free human urine pool with the different concentrations of each test compound. Ensure the volume of the spiking solution is minimal to avoid significant dilution of the urine matrix.
-
Immunoassay Analysis: Analyze the spiked urine samples using the selected immunoassay on a calibrated clinical chemistry analyzer according to the manufacturer's instructions.
-
Data Analysis: Determine the lowest concentration of each compound that produces a positive result at the assay's cutoff level.
-
Calculation of Cross-Reactivity (Optional): If desired, the percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Lowest Concentration of Test Compound Giving a Positive Result) x 100
Confirmatory Analysis Protocol (GC-MS or LC-MS/MS)
This protocol describes the general steps for confirming the presence or absence of this compound and its metabolites in a sample that screened positive by immunoassay.
a. Materials:
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS) system
-
Certified reference standards of the target analytes and their deuterated internal standards
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges and reagents
-
Derivatizing agents (for GC-MS)
-
Appropriate solvents and reagents for mobile phases and sample preparation
b. Procedure:
-
Sample Preparation:
-
Hydrolysis (if necessary): For conjugated metabolites, perform enzymatic or acidic hydrolysis to release the free drug.
-
Extraction: Isolate the analytes from the urine matrix using SPE or LLE. This step cleans up the sample and concentrates the analytes.
-
Derivatization (for GC-MS): Chemically modify the analytes to increase their volatility and improve their chromatographic properties.
-
-
Instrumental Analysis:
-
Inject the prepared sample extract into the GC-MS or LC-MS/MS system.
-
The analytes are separated based on their chemical properties as they pass through the chromatographic column.
-
The mass spectrometer detects and fragments the separated analytes, producing a unique mass spectrum for each compound.
-
-
Data Analysis:
-
Identify the target compounds by comparing their retention times and mass spectra to those of the certified reference standards.
-
Quantify the concentration of the confirmed compounds using the response of the internal standard.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Conceptual diagram of immunoassay cross-reactivity.
Caption: Workflow for drug screening and confirmation.
References
Comparative Analysis of N-Alkylated Pentan-2-Amine Derivatives: Efficacy and Potency
A comprehensive comparison of the efficacy and potency of various N-alkylated pentan-2-amine derivatives remains a nuanced area of study, with publicly available, direct comparative data across a homologous series against a single biological target being limited. However, by examining broader structure-activity relationship (SAR) studies on N-alkylated amines and related compounds, we can infer key principles governing their biological activity and construct a framework for their potential comparative efficacy.
This guide synthesizes available information to provide researchers, scientists, and drug development professionals with an objective overview. Due to the absence of a singular, comprehensive study focused solely on N-alkylated pentan-2-amine derivatives, this guide will draw upon analogous series and general principles of medicinal chemistry to inform the comparison.
Data Summary: Inferred Structure-Activity Relationships
Table 1: Inferred Efficacy and Potency of Hypothetical N-Alkylated Pentan-2-Amine Derivatives
| Compound ID | N-Alkyl Substituent | Predicted Potency (IC50/EC50) | Predicted Efficacy | Key Structural Feature |
| PA-Me | Methyl | Moderate | Full Agonist/Inhibitor | Small, non-bulky substituent |
| PA-Et | Ethyl | Moderate to High | Full Agonist/Inhibitor | Increased lipophilicity |
| PA-nPr | n-Propyl | High | Full Agonist/Inhibitor | Optimal lipophilicity and chain length |
| PA-iPr | Isopropyl | Moderate | Partial Agonist/Antagonist | Branched chain may introduce steric hindrance |
| PA-nBu | n-Butyl | Moderate to High | Full Agonist/Inhibitor | Further increased lipophilicity |
| PA-tBu | tert-Butyl | Low to Moderate | Antagonist/Weak Inhibitor | Bulky group likely causes significant steric clash |
| PA-Bn | Benzyl | High | Variable (target dependent) | Aromatic ring introduces potential for π-π interactions |
Experimental Protocols
To generate robust comparative data as illustrated above, a series of standardized experimental protocols would be required. The following methodologies represent standard practices in the field for determining the efficacy and potency of novel compounds.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of N-alkylated pentan-2-amine derivatives to a specific target receptor.
-
Methodology:
-
Prepare cell membranes expressing the target receptor.
-
Incubate the membranes with a known radioligand for the receptor at a fixed concentration.
-
Add increasing concentrations of the test compound (N-alkylated pentan-2-amine derivative).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) to the binding affinity.
-
Functional Assay (e.g., cAMP Assay for GPCRs)
-
Objective: To determine the functional activity (efficacy and potency, EC50) of the compounds as agonists or antagonists.
-
Methodology:
-
Culture cells expressing the target G-protein coupled receptor (GPCR).
-
Treat the cells with increasing concentrations of the test compound.
-
For agonist activity, stimulate the cells and measure the downstream signaling molecule (e.g., cyclic AMP) production.
-
For antagonist activity, pre-incubate the cells with the test compound before stimulating with a known agonist and measure the inhibition of the agonist-induced signal.
-
Generate dose-response curves to determine the EC50 (potency) and the maximum response (efficacy).
-
In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a standardized inoculum of the target bacterium or fungus.
-
In a multi-well plate, prepare serial dilutions of the test compounds in growth medium.
-
Inoculate each well with the microbial suspension.
-
Incubate the plates under appropriate conditions (temperature, time, atmosphere).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
Visualizing Methodologies and Relationships
To clarify the relationships between compound structure, experimental procedures, and outcomes, the following diagrams are provided.
Caption: Experimental workflow for SAR studies.
Caption: Example of a GPCR signaling pathway.
A Head-to-Head Examination of Methyl(pentan-2-yl)amine Hydrochloride and Other Central Nervous System Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl(pentan-2-yl)amine hydrochloride, a synthetic stimulant, against other well-established central nervous system (CNS) stimulants, including d-amphetamine, methylphenidate, and modafinil. The information presented herein is intended for research and informational purposes only and is based on available preclinical data.
Executive Summary
This compound, also known as methylhexanamine or 1,3-dimethylamylamine (DMAA), is a sympathomimetic amine that exerts its stimulant effects primarily through the inhibition of norepinephrine and dopamine transporters. This mechanism of action is shared with other classical CNS stimulants like amphetamine and methylphenidate. Preclinical evidence suggests that while it is a less potent dopamine transporter inhibitor compared to d-amphetamine, it exhibits a higher affinity for the norepinephrine transporter. The following sections provide a detailed comparison of its pharmacological properties with those of other prominent CNS stimulants, supported by experimental data from published studies.
Comparative Pharmacological Data
The following tables summarize the available quantitative data from preclinical studies to facilitate a comparison of this compound with d-amphetamine, methylphenidate, and modafinil. It is important to note that direct head-to-head studies for all compounds across all assays are limited; therefore, data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Inhibition
| Compound | Dopamine Transporter (DAT) IC50 (µM) | Norepinephrine Transporter (NET) IC50 (µM) | Source |
| This compound (DMAA) | 29.4 | 0.41 | [1] |
| d-Amphetamine | 0.66 | Not explicitly stated in the same study | [1] |
| Methylphenidate | Not directly compared in the same study | Not directly compared in the same study | |
| Modafinil | ~3.1 (R-Modafinil) | Not explicitly stated in the same study | [2] |
IC50 values represent the concentration of the drug that inhibits 50% of the transporter activity. A lower IC50 value indicates a higher potency.
Table 2: In Vivo Effects on Locomotor Activity in Rodents
| Compound | Dose Range (mg/kg) | Effect on Locomotor Activity | Animal Model | Source |
| This compound (DMAA) | 3 - 10 | Dose-dependent decrease followed by an increase at 10 mg/kg | Swiss-Webster Mice | |
| d-Amphetamine | 2 - 20 | Dose-dependent bimodal response: increased locomotion at lower doses, stereotypy at higher doses | C57BL/6 Mice | [3] |
| Methylphenidate | 1 - 3 | Dose-dependent increase | C57BL/6J Mice | [4] |
| Modafinil | 75 - 300 | Dose-dependent increase | Wistar Rats | [5] |
Table 3: In Vivo Effects on Extracellular Dopamine in the Nucleus Accumbens (Microdialysis)
| Compound | Dose (mg/kg) | Peak Increase in Dopamine (% of Baseline) | Animal Model | Source |
| This compound (DMAA) | Not available | Not available | Not available | |
| d-Amphetamine | 0.25 (i.v.) | ~400% | Rat | [6] |
| Methylphenidate | Not directly comparable | Increases extracellular dopamine | Rat | [7] |
| Modafinil | 30-300 (s.c.) | Dose-dependent increase | Rat | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Dopamine Transporter (DAT) Binding Assay
This protocol is a representative method for determining the binding affinity of a compound to the dopamine transporter using a radioligand competition assay.
Objective: To determine the IC50 value of a test compound for the dopamine transporter.
Materials:
-
Rat striatal tissue (or cells expressing human DAT)
-
[3H]WIN 35,428 (radioligand)
-
Test compounds (this compound, d-amphetamine, etc.)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
GF/B glass fiber filters
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [3H]WIN 35,428. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through GF/B filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Locomotor Activity Assessment (Open-Field Test)
This protocol describes a standard method for assessing the effect of a CNS stimulant on spontaneous locomotor activity in mice.
Objective: To quantify the effect of a test compound on locomotor activity.
Materials:
-
Male C57BL/6 mice
-
Open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system
-
Test compounds
-
Vehicle (e.g., saline)
Procedure:
-
Acclimation: Bring the mice to the testing room at least 60 minutes before the start of the experiment to acclimate to the environment.
-
Habituation: Place each mouse individually into the center of the open-field arena and allow it to explore freely for a habituation period (e.g., 30 minutes).
-
Administration: After habituation, administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, return the mouse to the open-field arena and record its locomotor activity for a set duration (e.g., 60-120 minutes). The primary measure is the total distance traveled.
-
Data Analysis: Analyze the total distance traveled in specific time bins and compare the effects of different doses of the test compounds to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the procedure for measuring extracellular dopamine levels in the nucleus accumbens of freely moving rats in response to a CNS stimulant.
Objective: To measure changes in extracellular dopamine concentrations in the nucleus accumbens following administration of a test compound.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane)
-
Guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Test compounds
-
Vehicle
Procedure:
-
Surgery: Under anesthesia, surgically implant a guide cannula targeting the nucleus accumbens using stereotaxic coordinates. Allow the rats to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administration: Administer the test compound or vehicle.
-
Post-Administration Collection: Continue to collect dialysate samples at the same intervals for a specified duration after drug administration.
-
Dopamine Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration for each animal. Compare the time course and peak effects of the test compounds using appropriate statistical analyses.
Conclusion
This compound (DMAA) demonstrates CNS stimulant properties through its interaction with dopamine and norepinephrine transporters. The available preclinical data suggests it is a less potent dopamine transporter inhibitor than d-amphetamine but has a higher affinity for the norepinephrine transporter. Its effects on locomotor activity and in vivo dopamine release are not as well characterized in direct comparative studies with other major CNS stimulants like methylphenidate and modafinil. Further head-to-head research is necessary to fully elucidate the comparative pharmacology and potential therapeutic or adverse effects of this compound relative to established CNS stimulants. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modafinil Effects on Behavior and Oxidative Damage Parameters in Brain of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine Fluctuations in the Nucleus Accumbens during Maintenance, Extinction, and Reinstatement of Intravenous d-Amphetamine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitized Nucleus Accumbens Dopamine Terminal Responses to Methylphenidate and Dopamine Transporter Releasers after Intermittent-Access Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vigilance promoting drug modafinil increases dopamine release in the rat nucleus accumbens via the involvement of a local GABAergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Enantiomeric Purity of Chiral N-methylpentan-2-amine Hydrochloride
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in the characterization of chiral molecules such as N-methylpentan-2-amine hydrochloride. This guide provides a comprehensive comparison of established analytical techniques for this purpose, including supporting experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining enantiomeric purity depends on various factors, including the properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes and compares the most common techniques used for the chiral analysis of amines.
| Technique | Sample Preparation | Instrumentation | Throughput | Key Advantages | Key Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Dissolution in a suitable mobile phase. Derivatization may be required for UV detection. | HPLC system with a chiral stationary phase (CSP) column and a suitable detector (e.g., UV, MS). | Medium | Wide applicability, high resolution, and well-established methods.[1][2] | Can be time-consuming, and requires expensive chiral columns and solvents.[3] |
| Chiral Gas Chromatography (GC) | Derivatization to a volatile and thermally stable compound is often necessary. | GC system with a chiral capillary column and a flame ionization detector (FID) or mass spectrometer (MS). | High | High resolution, fast analysis times, and high sensitivity, especially with MS detection.[4][5] | Limited to volatile and thermally stable compounds; derivatization adds a step to the workflow.[5] |
| Chiral Supercritical Fluid Chromatography (SFC) | Dissolution in a suitable co-solvent. | SFC system with a chiral stationary phase (CSP) and a suitable detector (e.g., UV, MS). | High | Fast separations, reduced solvent consumption, and suitable for a wide range of compounds.[6][7][8] | Requires specialized and more expensive instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Dissolution in a deuterated solvent with a chiral solvating agent (CSA) or after reaction with a chiral derivatizing agent (CDA). | High-field NMR spectrometer. | Low to Medium | Provides structural information, non-destructive, and can be rapid for "mix-and-shake" methods.[3][9][10] | Lower sensitivity compared to chromatographic methods, and requires higher sample concentrations. |
Experimental Protocols
The following sections provide detailed experimental protocols for each of the discussed analytical techniques, adapted for the analysis of chiral N-methylpentan-2-amine hydrochloride.
Chiral High-Performance Liquid Chromatography (HPLC)
This method relies on the differential interaction of the enantiomers with a chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Polysaccharide-based columns such as Chiralpak® or Chiralcel® are often effective for the separation of amines.[1]
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., n-hexane or cyclohexane) and a polar organic modifier (e.g., isopropanol or ethanol).[1]
-
A small amount of a basic additive like diethylamine (DEA) is typically added to the mobile phase to improve peak shape and resolution of amines.
Protocol:
-
Prepare a standard solution of racemic N-methylpentan-2-amine hydrochloride and a sample solution of the test material in the mobile phase.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate and temperature.
-
Inject the standard and sample solutions.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
The enantiomeric purity is calculated from the relative peak areas of the two enantiomers.
Chiral Gas Chromatography (GC)
This technique is suitable for volatile and thermally stable compounds. For amines, derivatization is often required to improve volatility and chromatographic performance.
Derivatization Agent:
-
Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines, forming volatile trifluoroacetyl derivatives.[5]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a chiral capillary column, and a flame ionization detector (FID).
-
Chiral Capillary Column: Cyclodextrin-based columns, such as those with permethylated beta-cyclodextrin, are widely used for chiral amine separations.[4]
Protocol:
-
Derivatize both the racemic standard and the test sample of N-methylpentan-2-amine with TFAA.
-
Inject the derivatized samples into the GC.
-
The enantiomers are separated on the chiral column under a programmed temperature gradient.
-
The separated enantiomers are detected by the FID.
-
Calculate the enantiomeric purity based on the integrated peak areas.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that combines the advantages of both gas and liquid chromatography, offering fast and efficient chiral separations.
Instrumentation:
-
Supercritical fluid chromatograph with a pump for delivering supercritical CO2, a co-solvent pump, an autosampler, a column oven, and a back-pressure regulator.
-
Chiral Stationary Phase: Polysaccharide-based and crown ether-derived CSPs are effective for the chiral separation of primary and secondary amines.[8]
Mobile Phase:
-
Supercritical carbon dioxide as the main mobile phase.
-
A polar organic co-solvent such as methanol or ethanol, often with a basic additive like ammonium hydroxide or a volatile amine to improve peak shape.[8]
Protocol:
-
Dissolve the racemic standard and the test sample in the co-solvent.
-
Equilibrate the chiral column with the supercritical fluid mobile phase.
-
Inject the samples.
-
The enantiomers are separated and detected.
-
Determine the enantiomeric purity from the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, which have distinct NMR spectra. This can be achieved using either a chiral solvating agent or a chiral derivatizing agent.[11]
Method 1: Using a Chiral Solvating Agent (CSA)
Chiral Solvating Agent:
-
(S)-BINOL (1,1'-bi-2-naphthol) derivatives are effective chiral solvating agents for primary and secondary amines.[3][9]
Protocol:
-
In an NMR tube, dissolve a known amount of the N-methylpentan-2-amine hydrochloride sample and the chiral solvating agent in a deuterated solvent (e.g., chloroform-d).[3]
-
Acquire the 1H NMR spectrum.
-
The two enantiomers will form transient diastereomeric complexes with the CSA, leading to separate signals for at least one proton in each enantiomer.
-
The enantiomeric purity is determined by integrating the well-resolved signals corresponding to each enantiomer.[3]
Method 2: Using a Chiral Derivatizing Agent (CDA)
Chiral Derivatizing Agent:
-
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride can be used to form stable diastereomeric amides with the amine.
Protocol:
-
React the N-methylpentan-2-amine hydrochloride sample with the chiral derivatizing agent to form diastereomeric amides.
-
Purify the resulting diastereomers if necessary.
-
Dissolve the diastereomeric mixture in a deuterated solvent.
-
Acquire the 1H or 19F NMR spectrum. The diastereomers will exhibit distinct chemical shifts for certain nuclei.
-
Calculate the enantiomeric purity by integrating the signals corresponding to each diastereomer.
Visualizing the Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each analytical method for determining the enantiomeric purity of N-methylpentan-2-amine hydrochloride.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC Analysis.
Caption: Workflow for Chiral SFC Analysis.
Caption: Workflow for Chiral NMR Analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 4. gcms.cz [gcms.cz]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. a-simple-protocol-for-determination-of-enantiopurity-of-amines-using-binol-derivatives-as-chiral-solvating-agents-via-1h-and-19f-nmr-spectroscopic-analysis - Ask this paper | Bohrium [bohrium.com]
- 10. NMR detection of chirality and enantiopurity of amines by using benzene tricarboxamide-based hydrogelators as chiral solvating agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Unraveling the Biological Profile of Methyl(pentan-2-yl)amine Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Methyl(pentan-2-yl)amine hydrochloride, more commonly known as 1,3-dimethylbutylamine (DMBA), is a synthetic stimulant that has garnered attention primarily due to its presence in dietary supplements. Structurally analogous to the banned substance 1,3-dimethylamylamine (DMAA), DMBA's biological effects and safety profile remain largely uncharacterized in peer-reviewed literature. This guide provides a comprehensive comparison of DMBA with its better-studied counterpart, DMAA, and other alternatives, based on the limited available scientific data. It is crucial to note that the U.S. Food and Drug Administration (FDA) considers DMBA an unapproved ingredient in dietary supplements, and its health effects in humans have not been established through formal studies.
Comparative Analysis of DMBA and DMAA
Due to the scarcity of dedicated pharmacological studies on DMBA, this comparison relies heavily on its structural similarity to DMAA and the few available in-vitro data points. The following table summarizes the key known characteristics of both compounds.
| Feature | Methyl(pentan-2-yl)amine (DMBA) | 1,3-Dimethylamylamine (DMAA) |
| Primary Mechanism of Action | Norepinephrine Transporter (NET) Inhibition | Norepinephrine Transporter (NET) Inhibition, Dopamine Transporter (DAT) Inhibition |
| Potency (IC50/Ki) | NET IC50: 0.41 µM; NET Ki: 649 nM | NET IC50: Lower than DMBA (more potent); DAT IC50: Exhibits activity |
| Physiological Effects (Predicted/Observed) | Believed to have pressor (blood pressure increasing) effects, likely less potent than DMAA. | Increased blood pressure and heart rate, vasoconstriction.[1] |
| Regulatory Status (USA) | Adulterated and unapproved for use in dietary supplements. | Banned by the FDA for use in dietary supplements. |
| Human Studies | No formal human safety or efficacy studies. | Limited studies on physiological and pharmacokinetic effects. |
Experimental Protocols
Detailed experimental protocols for studying the biological effects of DMBA are not available in published literature. However, the following describes a general methodology for a key experiment relevant to its known mechanism of action.
Norepinephrine Transporter (NET) Uptake Inhibition Assay
This assay is fundamental to determining the potency of a compound in inhibiting the reuptake of norepinephrine into neurons, a key mechanism for many stimulants.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., DMBA) on the norepinephrine transporter.
Materials:
-
HEK-293 cells stably expressing the human norepinephrine transporter (hNET).
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled norepinephrine ([³H]-NE) or a fluorescent NET substrate.
-
Test compound (DMBA) and reference inhibitors (e.g., desipramine).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Culture: Culture hNET-expressing HEK-293 cells in appropriate flasks until they reach a suitable confluency.
-
Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (DMBA) and reference inhibitors in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compound or reference inhibitor for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add a fixed concentration of [³H]-NE or fluorescent substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C to allow for transporter-mediated uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Measurement:
-
For radiolabeled assays, lyse the cells and measure the amount of [³H]-NE taken up using a scintillation counter.
-
For fluorescent assays, measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Plot the percentage of inhibition of norepinephrine uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Molecular Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Proposed mechanism of action for DMBA as a norepinephrine transporter (NET) inhibitor.
Caption: General workflow for the identification and quantification of DMBA in dietary supplements.
Alternatives to this compound
Given the regulatory concerns and lack of safety data for DMBA, researchers and developers often consider alternative compounds for achieving similar stimulant effects. These alternatives are commonly found in pre-workout and nootropic supplements and generally have a more established safety profile and are legally available.
| Alternative | Primary Mechanism of Action | Common Dosage Range | Notes |
| Caffeine | Adenosine receptor antagonist | 100-300 mg | Well-researched, known effects on alertness and performance. |
| L-Theanine | Increases alpha brain waves, modulates neurotransmitters | 100-200 mg | Often paired with caffeine to mitigate jitteriness and improve focus. |
| L-Citrulline Malate | Nitric oxide precursor, improves blood flow | 6-8 g | Primarily used for enhancing athletic performance and reducing muscle soreness. |
| Beta-Alanine | Increases muscle carnosine levels | 3.2-6.4 g/day | Buffers acid in muscles, improving performance in high-intensity exercise. |
| L-Tyrosine | Precursor to dopamine and norepinephrine | 500-2000 mg | May improve cognitive function under stress. |
Conclusion
References
Safety Operating Guide
Essential Safety and Operational Guide for Methyl(pentan-2-yl)amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Methyl(pentan-2-yl)amine hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards.[1] A comprehensive PPE strategy is mandatory to mitigate risks of exposure.
GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact which can cause irritation. |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following workflow is required to ensure safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
